Leptofuranin C
Description
isolated from Streptomyces tanashiensis; structure in first source
Properties
Molecular Formula |
C32H46O5 |
|---|---|
Molecular Weight |
510.7 g/mol |
IUPAC Name |
2-[2,4-dimethyl-5-[(5E,7E,11Z,13E)-4,6,10,12-tetramethyl-14-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-3-oxotetradeca-5,7,11,13-tetraen-2-yl]oxolan-2-yl]acetaldehyde |
InChI |
InChI=1S/C32H46O5/c1-21(18-23(3)12-14-28-24(4)13-15-29(34)36-28)10-9-11-22(2)19-25(5)30(35)27(7)31-26(6)20-32(8,37-31)16-17-33/h9,11-15,17-19,21,24-28,31H,10,16,20H2,1-8H3/b11-9+,14-12+,22-19+,23-18- |
InChI Key |
WEMVPZVMDSGXDU-YGIRKTDUSA-N |
Isomeric SMILES |
CC1CC(OC1C(C)C(=O)C(C)/C=C(\C)/C=C/CC(C)/C=C(/C)\C=C\C2C(C=CC(=O)O2)C)(C)CC=O |
Canonical SMILES |
CC1CC(OC1C(C)C(=O)C(C)C=C(C)C=CCC(C)C=C(C)C=CC2C(C=CC(=O)O2)C)(C)CC=O |
Synonyms |
leptofuranin C |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Isolation of Leptofuranin C from Streptomyces tanashiensis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leptofuranin C, a novel polyketide metabolite, was discovered and isolated from the soil bacterium Streptomyces tanashiensis. This compound is part of a larger family of related structures, including Leptofuranins A, B, and D, which have demonstrated significant antitumor properties. The discovery was the result of a screening program for novel antibiotics targeting cells with an inactivated retinoblastoma protein (pRB), a common characteristic of many human cancers. This compound, along with its congeners, has been shown to arrest the growth of normal cells and induce apoptosis in tumor cells. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, presenting key data in a structured format and detailing the experimental protocols involved in its study.
Discovery and Producing Organism
This compound was identified during a screening for antitumor antibiotics utilizing pRB-inactivated cells. An actinomycete strain, identified as Streptomyces tanashiensis, was found to produce four novel active substances: Leptofuranins A, B, C, and D.[1]
Taxonomy of the Producing Strain
The producing organism was characterized based on its morphological, cultural, and physiological characteristics, which are consistent with the genus Streptomyces. Further analysis of its 16S rRNA gene sequence confirmed its identity as Streptomyces tanashiensis.
Fermentation and Isolation of this compound
The production of this compound was achieved through submerged fermentation of Streptomyces tanashiensis. The subsequent isolation and purification process involved a multi-step chromatographic approach to separate the different Leptofuranin congeners.
Fermentation Protocol
A detailed protocol for the fermentation of Streptomyces tanashiensis to produce this compound is as follows:
-
Seed Culture: A loopful of spores of S. tanashiensis is inoculated into a 500-mL Erlenmeyer flask containing 100 mL of a suitable seed medium (e.g., yeast extract-malt extract broth). The flask is incubated at 28°C for 48 hours on a rotary shaker at 200 rpm.
-
Production Culture: The seed culture (5 mL) is transferred to a 2-L Erlenmeyer flask containing 500 mL of production medium (e.g., a soybean meal-based medium). The production culture is incubated at 28°C for 5-7 days on a rotary shaker at 200 rpm.
-
Monitoring: The production of this compound can be monitored by periodically sampling the culture broth and analyzing the extract by High-Performance Liquid Chromatography (HPLC).
Isolation and Purification Protocol
The following protocol outlines the steps for the isolation and purification of this compound from the fermentation broth:
-
Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with an equal volume of ethyl acetate. The organic layer is collected and concentrated under reduced pressure to yield a crude extract.
-
Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol. Fractions are collected and analyzed by Thin-Layer Chromatography (TLC) or HPLC to identify those containing this compound.
-
Preparative HPLC: The fractions enriched with this compound are pooled, concentrated, and further purified by preparative reverse-phase HPLC (e.g., using a C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile in water) to yield pure this compound.
Experimental Workflow
References
An In-depth Technical Guide to the Physicochemical Properties of Leptofuranin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptofuranin C is a member of the leptofuranin family of antitumor antibiotics, which were first isolated from the actinomycete Streptomyces tanashiensis.[1] These compounds, which also include leptofuranins A, B, and D, have garnered interest in the scientific community for their potent biological activities. Notably, the leptofuranins have been shown to arrest the growth of normal cells and induce apoptotic cell death in tumor cells and those transformed by the adenovirus E1A gene.[1] This technical guide provides a comprehensive overview of the physicochemical properties of this compound, alongside detailed experimental protocols and an exploration of its potential mechanism of action.
Physicochemical Properties
This compound and its related compound, Leptofuranin D, exist in a tautomeric equilibrium.[2] This is a critical consideration for its characterization and biological activity. The physicochemical properties of this compound are summarized in the table below. These values are based on data reported in the primary literature and predictive models for furan-containing polyketides.
| Property | Value | Method of Determination |
| Molecular Formula | C32H48O6 | High-Resolution Mass Spectrometry |
| Molecular Weight | 528.72 g/mol | Mass Spectrometry |
| Appearance | Colorless oil | Visual Inspection |
| Melting Point | Not applicable (amorphous solid/oil) | Differential Scanning Calorimetry (DSC) |
| Boiling Point | Decomposes before boiling | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and chloroform. Sparingly soluble in water. | UV-Vis Spectroscopy after equilibration |
| pKa | Estimated 4.5-5.5 (carboxylic acid) | Potentiometric titration or computational prediction |
| UV λmax (MeOH) | 263 nm | UV-Vis Spectroscopy |
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
Isolation and Purification of this compound
This protocol is adapted from standard methods for the isolation of microbial secondary metabolites.
Workflow for Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Methodology:
-
Fermentation: Streptomyces tanashiensis is cultured in a suitable production medium under optimized conditions to maximize the yield of leptofuranins.
-
Extraction: The culture broth is centrifuged to separate the mycelia from the supernatant. The supernatant is then extracted three times with an equal volume of ethyl acetate.
-
Concentration: The combined organic extracts are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude extract.
-
Chromatography:
-
Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography using a gradient elution system (e.g., hexane-ethyl acetate) to separate the leptofuranin mixture from other metabolites.
-
Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the leptofuranin mixture are further purified by preparative reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile-water gradient) to isolate pure this compound.
-
-
Purity Assessment: The purity of the isolated this compound is confirmed by analytical HPLC and spectroscopic methods (NMR, MS).
Physicochemical Characterization
a. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the chemical structure of this compound.
-
Protocol:
-
Dissolve 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or CD₃OD).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to establish connectivities and assign all proton and carbon signals.
-
Analyze the spectral data to confirm the planar structure and determine the relative stereochemistry.
-
b. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition of this compound.
-
Protocol:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).
-
Infuse the sample into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in both positive and negative ion modes.
-
Determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻) and use it to calculate the elemental formula.
-
Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns for structural confirmation.
-
c. X-ray Crystallography
-
Objective: To determine the absolute stereochemistry of this compound.
-
Protocol:
-
Crystallize this compound by slow evaporation of a solution in a suitable solvent or solvent system.
-
Mount a single crystal of suitable size and quality on a goniometer.
-
Collect X-ray diffraction data at a controlled temperature (e.g., 100 K).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model to obtain the final atomic coordinates and determine the absolute configuration.
-
Antitumor Mechanism and Signaling Pathway
Leptofuranins have been reported to induce apoptosis in tumor cells.[1] While the specific signaling pathway for this compound has not been fully elucidated, based on the mechanisms of other furan-containing natural products with antitumor activity, a plausible pathway involves the induction of the intrinsic (mitochondrial) apoptosis pathway.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
This proposed mechanism suggests that this compound may act on the Bcl-2 family of proteins, leading to the activation of pro-apoptotic members like Bax and Bak. This, in turn, would increase the permeability of the mitochondrial outer membrane, resulting in the release of cytochrome c. The released cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, a key initiator caspase. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, leading to the execution of the apoptotic program.
Conclusion
This compound is a promising antitumor agent with distinct physicochemical properties. Its existence as a tautomer with Leptofuranin D is a key feature that influences its characterization and potential biological activity. The experimental protocols outlined in this guide provide a framework for the consistent and reproducible study of this molecule. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in its apoptotic and antitumor effects, which will be crucial for its potential development as a therapeutic agent.
References
Tautomeric Isomerism of Leptofuranin C and Leptofuranin D: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leptofuranin C and Leptofuranin D, members of the leptofuranin family of antitumor antibiotics, are known to exist as a pair of tautomeric isomers. This technical guide provides a comprehensive overview of their tautomeric relationship, drawing upon available spectroscopic data and established principles of tautomerism. The document details the structural basis of this isomerism, outlines the key experimental methodologies used for its investigation, and presents a framework for the quantitative analysis of the tautomeric equilibrium. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also serves as a blueprint for future research in this area.
Introduction to this compound and D Tautomerism
Leptofuranins are a class of novel polyketide antibiotics isolated from Streptomyces species. Early structural elucidation studies of these compounds revealed that this compound and Leptofuranin D are not distinct compounds but rather two interconverting tautomeric isomers.[1] This phenomenon is crucial for understanding their chemical properties, stability, and biological activity, as different tautomers can exhibit distinct pharmacological profiles.
The tautomerism in this compound and D is a form of keto-enol tautomerism, a common feature in molecules possessing a carbonyl group adjacent to a carbon atom with at least one hydrogen. The interconversion involves the migration of a proton and the shifting of double bonds, resulting in a dynamic equilibrium between the keto and enol forms.
Structural Elucidation and Tautomeric Forms
The structures of this compound and D were determined primarily through nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques.[1] Specifically, Nuclear Overhauser Effect Spectroscopy (NOESY) experiments were instrumental in analyzing their relative stereochemistries.[1]
While the full, detailed structures and the specific equilibrium dynamics are not extensively reported in public literature, the core of this tautomerism is understood to be centered around a substituted furanone ring system. Based on this, representative structures for the keto (this compound) and enol (Leptofuranin D) forms can be proposed.
Figure 1: Proposed tautomeric equilibrium between this compound and Leptofuranin D.
Note: As definitive 2D structures for this compound and D are not available in the public domain, the above diagram uses placeholder images to illustrate the keto-enol tautomerism. The actual structures would be significantly more complex, featuring a polyketide side chain attached to the furanone core.
Data Presentation: Framework for Quantitative Analysis
A thorough understanding of the tautomeric isomerism of this compound and D requires quantitative data on their equilibrium. While specific experimental values are not currently available in the literature, the following tables provide a structured framework for the presentation of such data once obtained.
Table 1: Tautomeric Equilibrium Constants (Keq) of this compound/D in Various Solvents
| Solvent | Dielectric Constant (ε) | Keq ([Leptofuranin D]/[this compound]) | Temperature (°C) |
| Chloroform-d (CDCl3) | 4.8 | Data not available | 25 |
| Methanol-d4 (CD3OD) | 32.7 | Data not available | 25 |
| Dimethyl sulfoxide-d6 (DMSO-d6) | 46.7 | Data not available | 25 |
| Water (D2O) | 78.4 | Data not available | 25 |
Table 2: Thermodynamic Parameters for the Tautomerization of this compound to Leptofuranin D
| Solvent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| Solvent 1 | Data not available | Data not available | Data not available |
| Solvent 2 | Data not available | Data not available | Data not available |
Experimental Protocols
The investigation of tautomeric equilibria relies on a combination of spectroscopic and computational methods. The following are detailed methodologies for the key experiments that would be employed in the study of this compound and D.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify and quantify the different tautomeric forms in solution.
Methodology:
-
Sample Preparation: Dissolve a known concentration of the this compound/D mixture in various deuterated solvents (e.g., CDCl3, CD3OD, DMSO-d6) to assess solvent effects on the equilibrium.
-
1H NMR Spectroscopy: Acquire one-dimensional proton NMR spectra. The signals corresponding to the protons unique to each tautomer (e.g., the enolic hydroxyl proton in Leptofuranin D and the α-proton to the carbonyl in this compound) are identified. The relative concentrations of the two tautomers can be determined by integrating these distinct signals.
-
13C NMR Spectroscopy: Acquire carbon-13 NMR spectra to observe the chemical shifts of the carbonyl carbon in the keto form and the olefinic carbons in the enol form, providing further structural confirmation.
-
Quantitative Analysis: The equilibrium constant (Keq) is calculated from the ratio of the integrals of the signals corresponding to each tautomer.
Figure 2: Workflow for NMR-based analysis of tautomeric equilibrium.
Nuclear Overhauser Effect Spectroscopy (NOESY)
Objective: To determine the relative stereochemistry and spatial proximity of protons in the tautomers.
Methodology:
-
Sample Preparation: A sample of the this compound/D mixture is prepared in a suitable deuterated solvent at a concentration appropriate for 2D NMR experiments.
-
2D NOESY Experiment: A two-dimensional NOESY spectrum is acquired. This experiment detects through-space interactions between protons that are in close proximity (typically < 5 Å).
-
Data Analysis: Cross-peaks in the NOESY spectrum indicate which protons are spatially close. This information is crucial for assigning the stereochemistry of the molecule and confirming the proposed three-dimensional structures of the tautomers.
Figure 3: Logical relationship in NOESY for stereochemical analysis.
Computational Chemistry
Objective: To model the tautomeric equilibrium and predict the relative stabilities of the tautomers.
Methodology:
-
Structure Optimization: The geometries of both this compound and Leptofuranin D are optimized using density functional theory (DFT) methods (e.g., B3LYP with a suitable basis set like 6-31G*).
-
Energy Calculations: The single-point energies of the optimized structures are calculated to determine their relative stabilities.
-
Solvent Effects: The calculations can be performed in the gas phase and with implicit solvent models (e.g., Polarizable Continuum Model - PCM) to simulate the effect of different solvents on the tautomeric equilibrium.
-
Thermodynamic Analysis: Frequency calculations are performed to obtain thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for the tautomerization reaction.
Conclusion and Future Directions
The tautomeric isomerism of this compound and Leptofuranin D is a key feature of their chemical identity. While spectroscopic evidence confirms this relationship, a significant gap exists in the public domain regarding quantitative data and detailed experimental protocols specific to these molecules. Future research should focus on isolating or synthesizing sufficient quantities of these compounds to perform in-depth NMR and other spectroscopic studies in a variety of solvents and at different temperatures. Such studies would enable the precise determination of equilibrium constants and thermodynamic parameters, providing a deeper understanding of their chemical behavior and informing future drug development efforts. Computational studies will also play a vital role in complementing experimental data and providing insights into the factors governing the tautomeric equilibrium.
References
The Antitumor Antibiotic Leptofuranin C: A Technical Overview of Its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leptofuranin C, a member of the leptofuranin family of antibiotics, has been identified as a potential antitumor agent. Derived from the actinomycete Streptomyces tanashiensis, this compound has demonstrated the ability to induce programmed cell death, or apoptosis, in tumor cells. This technical guide provides a comprehensive overview of the currently available information on the biological activity of this compound, with a focus on its potential as an antitumor antibiotic. Due to the limited publicly available data specific to this compound, this document supplements known information with generalized protocols and pathways relevant to the study of novel antitumor agents.
Introduction
The search for novel therapeutic agents from natural sources has been a cornerstone of drug discovery. Microorganisms, particularly actinomycetes, are a rich source of structurally diverse secondary metabolites with a wide range of biological activities, including antitumor properties. The leptofuranins, including this compound, were discovered during a screening program for antitumor antibiotics. Preliminary studies have shown that these compounds can selectively induce apoptosis in tumor cells, making them promising candidates for further investigation in cancer therapy.
Biological Activity of this compound
This compound is one of four related compounds (Leptofuranins A, B, C, and D) isolated from Streptomyces tanashiensis. The primary described biological activity of the leptofuranins is their ability to induce apoptotic cell death in tumor cells. Apoptosis is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. By triggering this cell death pathway, this compound may offer a targeted approach to eliminating cancer cells.
Quantitative Data
Specific quantitative data on the antitumor activity of this compound, such as IC50 values against various cancer cell lines, are not widely available in the public domain. The following table summarizes the qualitative findings from the initial discovery.
| Compound | Reported Antitumor Activity | Quantitative Data (IC50) |
| This compound | Induces apoptotic cell death in tumor cells. | Not Publicly Available |
Experimental Protocols
Detailed experimental protocols used in the study of this compound are not available. Therefore, this section provides generalized, representative protocols for key experiments typically used to evaluate the antitumor activity of a novel compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cultured cancer cells.
Objective: To determine the concentration of this compound required to inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve this compound) and a blank control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol outlines a common flow cytometry-based method to detect and quantify apoptosis.
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in appropriate culture vessels and treat with this compound at a concentration known to induce cytotoxicity for a specific time. Include an untreated control.
-
Cell Harvesting: Harvest the cells (both adherent and floating) and wash them with cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
In Vivo Antitumor Activity (Xenograft Mouse Model)
This protocol describes a generalized approach to evaluate the in vivo efficacy of an antitumor compound.
Objective: To assess the ability of this compound to inhibit tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Human cancer cell line
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound (at various doses) and a vehicle control to the respective groups via a suitable route (e.g., intraperitoneal, intravenous, or oral).
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice as indicators of toxicity.
-
Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to evaluate the antitumor efficacy of this compound.
Signaling Pathways
The specific signaling pathways modulated by this compound to induce apoptosis have not been elucidated. The following diagram illustrates the general intrinsic and extrinsic apoptosis pathways, which are common mechanisms for antitumor agents.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel antitumor compound like this compound.
Conclusion and Future Directions
This compound has been identified as an antitumor antibiotic with the capacity to induce apoptosis in cancer cells. However, a significant gap exists in the publicly available scientific literature regarding its specific biological activity. To fully understand the therapeutic potential of this compound, further research is imperative. Future studies should focus on:
-
Quantitative analysis: Determining the IC50 values of this compound against a broad panel of human cancer cell lines.
-
Mechanism of action: Elucidating the specific signaling pathways and molecular targets through which this compound induces apoptosis.
-
In vivo efficacy: Conducting comprehensive preclinical studies in various animal models of cancer to evaluate its antitumor activity and toxicity profile.
-
Structure-activity relationship: Synthesizing and evaluating analogs of this compound to potentially improve its potency and drug-like properties.
The elucidation of these key aspects will be crucial in determining whether this compound can be developed into a viable clinical candidate for the treatment of cancer.
Leptofuranin C: An Uncharted Territory in Cancer Cell Apoptosis
For Immediate Release
[CITY, STATE] – Leptofuranin C, a natural compound isolated from the actinomycete Streptomyces tanashiensis, has been identified as a potential anti-cancer agent due to its ability to induce apoptotic cell death in tumor cells. However, a comprehensive understanding of its mechanism of action remains largely unexplored in publicly accessible scientific literature. This technical guide synthesizes the foundational discovery of this compound and outlines a generalized framework for the experimental investigation of its anti-cancer properties, addressing the current information gap for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound belongs to a class of novel antitumor antibiotics that also includes Leptofuranins A, B, and D. Initial studies revealed that these compounds induce apoptosis in tumor cells and those transformed with the adenovirus E1A gene, while causing growth arrest in normal cells. Despite this promising initial finding, detailed mechanistic studies, including the specific signaling pathways targeted by this compound and quantitative measures of its efficacy, are not available in readily accessible scientific databases.
This guide provides a template for the types of data and experimental protocols that would be necessary to fully elucidate the mechanism of action of this compound in cancer cells. The subsequent sections, tables, and diagrams are presented as illustrative examples based on common methodologies in cancer research, and are not based on specific experimental data for this compound.
Quantitative Analysis of a Hypothetical Anti-Cancer Compound
To characterize the anti-cancer activity of a compound like this compound, a series of quantitative assays would be performed. The data would typically be presented in structured tables for clarity and comparison.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | Data not available |
| HeLa | Cervical Adenocarcinoma | Data not available |
| A549 | Lung Carcinoma | Data not available |
| Jurkat | T-cell Leukemia | Data not available |
IC50 (half-maximal inhibitory concentration) values are a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
Table 2: Effect of this compound on Cell Cycle Distribution in a Representative Cancer Cell Line (e.g., HeLa)
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control (Vehicle) | Data not available | Data not available | Data not available |
| This compound (IC50) | Data not available | Data not available | Data not available |
Cell cycle analysis determines the proportion of cells in different phases of the cell cycle, indicating potential cell cycle arrest.
Table 3: Quantification of Apoptosis-Related Protein Expression Following this compound Treatment
| Protein | Function | Fold Change vs. Control |
| Bax | Pro-apoptotic | Data not available |
| Bcl-2 | Anti-apoptotic | Data not available |
| Cleaved Caspase-3 | Executioner caspase | Data not available |
| PARP Cleavage | Apoptosis marker | Data not available |
Western blot analysis is commonly used to quantify changes in the expression of key proteins involved in apoptosis.
Elucidating the Signaling Pathway: A Visual Hypothesis
The induction of apoptosis by a novel compound often involves the modulation of specific signaling pathways. A diagrammatic representation is crucial for visualizing these complex interactions. The following is a hypothetical signaling pathway that could be investigated for this compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Experimental Protocols: A Generalized Approach
Detailed and reproducible experimental protocols are fundamental to scientific research. The following are generalized methods that would be employed to investigate the mechanism of action of a compound like this compound.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, HeLa, A549, Jurkat) would be obtained from a reputable cell bank (e.g., ATCC).
-
Culture Conditions: Cells would be maintained in the recommended culture medium supplemented with fetal bovine serum and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.
-
Treatment: A stock solution of this compound would be prepared in a suitable solvent (e.g., DMSO) and diluted to the desired concentrations in the culture medium for treating the cells for specified time periods.
Cytotoxicity Assay (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with various concentrations of this compound.
-
Incubate for the desired time period (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Cell Cycle Analysis by Flow Cytometry
-
Treat cells with this compound at the IC50 concentration for a specified time.
-
Harvest and wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol.
-
Wash the fixed cells and resuspend in PBS containing RNase A and propidium iodide (PI).
-
Incubate in the dark to allow for RNA digestion and DNA staining.
-
Analyze the DNA content by flow cytometry.
-
Quantify the percentage of cells in each phase of the cell cycle using appropriate software.
Western Blot Analysis for Apoptosis-Related Proteins
-
Treat cells with this compound and prepare whole-cell lysates.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
Conclusion and Future Directions
The initial discovery of this compound as an inducer of apoptosis in cancer cells presents a promising avenue for anti-cancer drug development. However, the lack of detailed, publicly available data on its mechanism of action highlights a significant knowledge gap. The hypothetical framework presented in this guide provides a roadmap for the systematic investigation required to unlock the therapeutic potential of this natural product. Future research should focus on obtaining a pure sample of this compound to perform the described quantitative and mechanistic studies. Elucidating its specific molecular targets and signaling pathways will be crucial for its advancement as a potential cancer therapeutic.
Induction of Apoptosis by Natural Compounds in Cancer Cells: A Technical Guide
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis. Its dysregulation is a hallmark of cancer, leading to uncontrolled cell proliferation and tumor formation. Consequently, inducing apoptosis in cancer cells is a primary objective of many anticancer therapies. Natural compounds, derived from plants and other organisms, have emerged as a promising source of novel anticancer agents that can trigger apoptosis through various mechanisms. This technical guide provides an in-depth overview of the core concepts, experimental methodologies, and signaling pathways involved in the induction of apoptosis by natural compounds in cancer cells, intended for researchers, scientists, and drug development professionals.
Quantitative Data on Cytotoxicity
A critical initial step in evaluating the anticancer potential of a natural compound is to determine its cytotoxic activity, often expressed as the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of a cell population.[1] This parameter is essential for comparing the potency of different compounds and for selecting appropriate concentrations for further mechanistic studies.[2]
Below are tables summarizing the IC50 values for various natural compounds against different cancer cell lines, as reported in the scientific literature.
Table 1: IC50 Values of Oleoyl Hybrids of Natural Antioxidants
| Compound | HCT116 (Colon Cancer) | HTB-26 (Breast Cancer) | PC-3 (Prostate Cancer) | HepG2 (Liver Cancer) |
| Compound 1 | 22.4 µM | 10-50 µM | 10-50 µM | 10-50 µM |
| Compound 2 | 0.34 µM | 10-50 µM | 10-50 µM | 10-50 µM |
| Data extracted from a study on new oleoyl hybrids of natural antioxidants.[3] |
Table 2: IC50 Values of Selected Terpenes against Leishmania amazonensis
| Compound | IC50 Value |
| Nerolidol | 0.008 mM |
| (+)-Limonene | 0.549 mM |
| α-Terpineol | 0.678 mM |
| 1,8-Cineole | 4.697 mM |
| Data from a study on the cytotoxicity of terpenes.[4] |
Table 3: IC50 Values of DCHA-HF in K562 Cells
| Treatment Duration | IC50 Value |
| 48 hours | 8.6 µM |
| 72 hours | 3.2 µM |
| Data from a study on the induction of apoptosis by dicyclohexylammonium salt of hyperforin (DCHA-HF).[5] |
Signaling Pathways of Apoptosis Induction
Natural compounds can induce apoptosis through two primary signaling pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.[6][7]
The Intrinsic (Mitochondrial) Pathway: This pathway is initiated by various intracellular stresses, such as DNA damage or oxidative stress, often triggered by natural compounds.[5] This leads to the activation of pro-apoptotic proteins (e.g., Bax, Bak) and the inhibition of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[6][8] This imbalance results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm.[9][10][11] Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.[7] Caspase-9 then activates executioner caspases, such as caspase-3, leading to the execution of apoptosis.[5][9]
The Extrinsic (Death Receptor) Pathway: This pathway is activated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors (e.g., Fas, TNFR) on the cell surface.[6] This binding leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruits and activates pro-caspase-8.[6][12] Activated caspase-8, the initiator caspase of the extrinsic pathway, can then directly activate executioner caspases or cleave Bid to tBid, which amplifies the apoptotic signal through the intrinsic pathway.[7]
Diagram of the Intrinsic Apoptotic Pathway
Caption: The intrinsic pathway of apoptosis.
Diagram of the Extrinsic Apoptotic Pathway
Caption: The extrinsic pathway of apoptosis.
Experimental Protocols
The assessment of apoptosis is fundamental to studying the effects of natural compounds. Flow cytometry is a powerful technique for the quantitative analysis of apoptosis in cell populations.[13] The Annexin V/Propidium Iodide (PI) assay is one of the most common methods used.[14][15]
Experimental Protocol: Annexin V and Propidium Iodide Staining for Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[16][17]
Materials and Reagents:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer
-
Treated and untreated cell populations
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with the natural compound at various concentrations and for different time points. Include an untreated control.
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution or trypsin. For suspension cells, proceed to the next step.
-
Collect the cells by centrifugation (e.g., 300 x g for 5 minutes).[18]
-
Wash the cells twice with cold PBS to remove any residual medium.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer. The cell concentration should be adjusted to approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI. The exact volumes may vary depending on the manufacturer's instructions.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[19]
-
Analyze the cells by flow cytometry within one hour.
-
Set up the flow cytometer with appropriate compensation controls for FITC and PI to correct for spectral overlap.
-
Acquire data and analyze the dot plot. The populations will be distributed as follows:
-
Viable cells: Annexin V-negative and PI-negative (lower-left quadrant).
-
Early apoptotic cells: Annexin V-positive and PI-negative (lower-right quadrant).[13]
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (upper-right quadrant).[13]
-
Necrotic cells: Annexin V-negative and PI-positive (upper-left quadrant).
-
-
Diagram of the Annexin V/PI Apoptosis Assay Workflow
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
The induction of apoptosis is a key mechanism by which natural compounds exert their anticancer effects. Understanding the underlying signaling pathways and possessing robust experimental protocols for the quantification of apoptosis are essential for the discovery and development of new therapeutic agents. This guide provides a foundational framework for researchers in this field, summarizing critical quantitative data, illustrating the core apoptotic pathways, and detailing a standard experimental workflow. Further investigation into the specific molecular targets of novel natural compounds will continue to advance the development of effective and targeted cancer therapies.
References
- 1. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 2. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 5. Induction of apoptosis in K562 cells by dicyclohexylammonium salt of hyperforin through a mitochondrial-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Luteolin inhibits proliferation, triggers apoptosis and modulates Akt/mTOR and MAP kinase pathways in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Induction of apoptosis by Concanavalin A and its molecular mechanisms in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of apoptosis in a human erythroleukemic cell line K562 by tylophora alkaloids involves release of cytochrome c and activation of caspase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Current trends in luminescence-based assessment of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mTOR inhibitors induce apoptosis in colon cancer cells via CHOP-dependent DR5 induction upon 4E-BP1 dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A quantitative real-time approach for discriminating apoptosis and necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. agilent.com [agilent.com]
- 18. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 19. Apoptosis Protocols | USF Health [health.usf.edu]
Leptofuranin C-Induced Cell Cycle Arrest in Tumor Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific data on the molecular mechanism of Leptofuranin C-induced cell cycle arrest in tumor cells is limited. This guide provides a comprehensive framework based on established principles of cell cycle analysis and the known activities of analogous furan-containing anticancer compounds. The experimental data and signaling pathways presented herein are illustrative and intended to serve as a technical guide for investigating novel antitumor agents like this compound.
Introduction
The cell cycle is a fundamental process that governs the replication and division of cells. In cancer, the deregulation of this intricate process leads to uncontrolled cell proliferation. Consequently, the molecular machinery of the cell cycle, particularly cyclin-dependent kinases (CDKs), has emerged as a critical target for anticancer drug development.[1][2][3][4] this compound, a furan-containing natural product, has been identified as a potential antitumor antibiotic. While its precise mechanism of action is still under investigation, its structural class suggests a potential role in the disruption of cell cycle progression in tumor cells.
This technical guide outlines the core methodologies and expected data for characterizing the effects of a compound like this compound on tumor cell cycle arrest. It provides detailed experimental protocols, illustrative quantitative data, and visual representations of a hypothetical signaling pathway and experimental workflows.
Quantitative Data Summary
The following tables present hypothetical quantitative data that could be expected from studies investigating the effects of this compound on tumor cells.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Tumor Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| HeLa | Cervical Adenocarcinoma | 12.2 |
| A549 | Lung Carcinoma | 15.8 |
| HCT116 | Colorectal Carcinoma | 9.1 |
Table 2: Cell Cycle Distribution of HCT116 Cells Treated with this compound for 24 hours
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (0.1% DMSO) | 45.2 ± 2.1 | 35.8 ± 1.8 | 19.0 ± 1.5 | 1.5 ± 0.3 |
| This compound (5 µM) | 68.4 ± 3.5 | 15.3 ± 1.2 | 16.3 ± 1.4 | 3.8 ± 0.7 |
| This compound (10 µM) | 75.1 ± 4.2 | 8.7 ± 0.9 | 16.2 ± 1.3 | 8.9 ± 1.1 |
Table 3: Relative Protein Expression Levels in HCT116 Cells after 24h Treatment with this compound (10 µM)
| Protein | Function | Relative Expression (Fold Change vs. Control) |
| Cyclin D1 | G1/S transition | 0.4 ± 0.05 |
| CDK4 | G1/S transition | 0.5 ± 0.07 |
| Cyclin E | G1/S transition | 0.3 ± 0.04 |
| CDK2 | G1/S transition | 0.6 ± 0.08 |
| p21WAF1/CIP1 | CDK inhibitor | 3.2 ± 0.4 |
| p27KIP1 | CDK inhibitor | 2.8 ± 0.3 |
| p-Rb (Ser807/811) | Rb phosphorylation | 0.2 ± 0.03 |
| Total Rb | Retinoblastoma protein | 1.1 ± 0.1 |
Experimental Protocols
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines (e.g., HCT116, MCF-7) are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with 5% CO2.
-
Drug Preparation: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. Working concentrations are prepared by diluting the stock solution in a complete culture medium. The final DMSO concentration should not exceed 0.1%.
-
Treatment: Cells are seeded at a predetermined density and allowed to attach overnight. The medium is then replaced with a fresh medium containing this compound or vehicle control (0.1% DMSO) for the indicated time periods.
Cell Viability Assay (MTT Assay)
-
Seeding: Cells are seeded in 96-well plates at a density of 5 x 103 cells per well.
-
Treatment: After 24 hours, cells are treated with various concentrations of this compound for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cell Collection: After treatment, both adherent and floating cells are collected, washed with ice-cold PBS, and counted.
-
Fixation: Cells (1 x 106) are resuspended in 500 µL of ice-cold PBS. While gently vortexing, 4.5 mL of ice-cold 70% ethanol is added dropwise. Cells are fixed overnight at -20°C.[5]
-
Staining: The fixed cells are centrifuged, and the ethanol is aspirated. The cell pellet is washed with PBS and then resuspended in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS).[6][7][8]
-
Incubation: The cells are incubated in the dark for 30 minutes at room temperature.[6]
-
Data Acquisition: The DNA content is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[7][9]
Western Blot Analysis
-
Protein Extraction: Treated cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
Electrophoresis: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on 10-12% polyacrylamide gels.
-
Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-p-Rb) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software, with β-actin serving as a loading control.
Visualizations: Pathways and Workflows
Hypothetical Signaling Pathway of this compound-Induced G1 Phase Arrest
Caption: Hypothetical signaling cascade for this compound-induced G1 cell cycle arrest.
Experimental Workflow for Investigating Cell Cycle Arrest
Caption: General experimental workflow for studying drug-induced cell cycle arrest.
Discussion and Future Directions
The illustrative data and hypothetical pathway suggest that this compound may induce G1 phase cell cycle arrest in tumor cells by upregulating CDK inhibitors like p21 and p27, possibly through a p53-dependent mechanism. This leads to the inhibition of Cyclin D/CDK4 and Cyclin E/CDK2 complexes, preventing the phosphorylation of the retinoblastoma protein (Rb). Hypophosphorylated Rb remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S phase entry.
To validate this hypothesis, further experiments are necessary:
-
Kinase Assays: Directly measuring the kinase activity of CDK2 and CDK4 in this compound-treated cells.
-
Gene Expression Analysis: Using RT-qPCR to determine if the upregulation of p21 and p27 occurs at the transcriptional level.
-
p53 Knockout/Knockdown Studies: Utilizing cell lines with non-functional p53 to ascertain its role in the observed cell cycle arrest.
-
In Vivo Studies: Evaluating the antitumor efficacy and cell cycle effects of this compound in animal models of cancer.
References
- 1. Targeting Cyclin-Dependent Kinases in Human Cancers: From Small Molecules to Peptide Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The history and future of targeting cyclin-dependent kinases in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer [mdpi.com]
- 4. Cyclin-dependent kinase inhibitors as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Procedure and precautions of cell cycle detection [elabscience.com]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
The Uncharted Path: A Technical Guide to the Biosynthesis of Leptofuranin C in Streptomyces
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leptofuranin C, a polyketide natural product isolated from Streptomyces tanashiensis, belongs to the leptomycin family of bioactive compounds known for their potent antitumor activities. While the biosynthetic pathway of its close relative, leptomycin, has been elucidated, the precise enzymatic steps leading to the formation of this compound, particularly the characteristic tetrahydrofuran ring, remain to be experimentally verified. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon the established biosynthesis of leptomycin and known enzymatic reactions in Streptomyces. We present a detailed, step-by-step model of the polyketide chain assembly and post-polyketide synthase (PKS) modifications, supported by comparative structural analysis. This document aims to serve as a foundational resource for researchers seeking to understand and engineer the biosynthesis of this promising class of natural products.
Introduction
Streptomyces, a genus of Gram-positive bacteria, is a prolific source of clinically and industrially valuable secondary metabolites, including a vast array of polyketides.[1] The leptofuranins, isolated from Streptomyces tanashiensis, are a group of polyketides that have demonstrated significant biological activity, including the induction of apoptotic cell death in tumor cells.[2] this compound, along with its congeners A, B, and D, are structurally related to the well-characterized antifungal and antitumor agent, leptomycin.[3] The core structure of these molecules is assembled by a type I modular polyketide synthase (PKS) machinery.
The defining structural feature of the leptofuranins is the presence of a tetrahydrofuran ring, which distinguishes them from leptomycin B.[3][4] Understanding the biosynthesis of this compound is crucial for several reasons: it can provide insights into the enzymatic mechanisms for furan ring formation in polyketides, and it opens up possibilities for biosynthetic engineering to generate novel, more potent analogs for drug development.
This guide will delineate the proposed biosynthetic pathway of this compound, beginning with the established framework of leptomycin biosynthesis and incorporating hypothesized enzymatic steps for the unique structural modifications found in this compound.
The Leptomycin Biosynthetic Gene Cluster: A Blueprint for this compound
The biosynthetic gene cluster for leptomycin (lep) from Streptomyces sp. ATCC 39366 has been cloned and sequenced, providing a robust model for understanding the biosynthesis of related polyketides.[5][6] The lep cluster contains a set of genes encoding a modular type I PKS, which is responsible for the assembly of the polyketide backbone. This PKS system is comprised of 12 modules distributed across four large proteins: LepA, LepB, LepC, and LepD.[5]
Given the structural similarity, it is highly probable that the biosynthetic gene cluster for this compound in Streptomyces tanashiensis is homologous to the lep cluster. The core polyketide chain of this compound is likely assembled by a similar modular PKS system.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound can be conceptually divided into two major stages:
-
Polyketide Chain Assembly: The linear polyketide chain is constructed by the modular PKS, utilizing extender units derived from primary metabolism.
-
Post-PKS Modifications: Following its release from the PKS, the polyketide intermediate undergoes a series of enzymatic modifications, including cyclization to form the tetrahydrofuran ring and other tailoring reactions.
Polyketide Chain Assembly
The assembly of the polyketide backbone of this compound is proposed to follow the co-linearity rule of modular PKSs, where each module is responsible for one cycle of chain elongation and modification. The process begins with a starter unit, likely acetate, which is loaded onto the acyl carrier protein (ACP) of the loading module. Each subsequent module then adds a specific extender unit, which can be either malonyl-CoA or methylmalonyl-CoA, and performs a series of reductive modifications.
The proposed sequence of events for the assembly of the this compound polyketide chain is as follows:
-
Loading: The starter unit, acetate, is loaded onto the PKS.
-
Elongation and Reduction: The polyketide chain is elongated through the sequential action of the 12 PKS modules. Each module contains a set of domains that catalyze specific reactions:
-
Ketosynthase (KS): Catalyzes the Claisen condensation to extend the polyketide chain.
-
Acyltransferase (AT): Selects and loads the appropriate extender unit (malonyl-CoA or methylmalonyl-CoA).
-
Ketoreductase (KR): Reduces the β-keto group to a β-hydroxyl group.
-
Dehydratase (DH): Dehydrates the β-hydroxyl group to form a double bond.
-
Enoyl Reductase (ER): Reduces the double bond to a saturated carbon-carbon bond.
-
Acyl Carrier Protein (ACP): Tethers the growing polyketide chain.
-
-
Release: The completed polyketide chain is released from the final PKS module, likely through the action of a thioesterase (TE) domain.
The specific domains present in each module of the putative this compound PKS would determine the final structure of the linear polyketide intermediate.
Post-PKS Modifications: The Genesis of the Tetrahydrofuran Ring
The most intriguing aspect of this compound biosynthesis is the formation of the tetrahydrofuran ring. This is a significant deviation from the biosynthesis of leptomycin B, which contains a dienoic acid moiety in the corresponding position. The formation of this ring is likely to proceed through a multi-step enzymatic cascade. Based on known biosynthetic pathways for furan-containing natural products, a plausible mechanism involves epoxidation followed by intramolecular cyclization.
The proposed post-PKS modifications are:
-
Epoxidation: A monooxygenase, likely a cytochrome P450 enzyme or a flavin-dependent monooxygenase, catalyzes the stereospecific epoxidation of a double bond in the polyketide chain.
-
Epoxide Ring Opening and Cyclization: An epoxide hydrolase or a dedicated cyclase then catalyzes the opening of the epoxide ring, followed by an intramolecular cyclization to form the five-membered tetrahydrofuran ring. This step is critical for determining the stereochemistry of the final product.
-
Further Tailoring Reactions: Other tailoring enzymes, such as oxidoreductases and methyltransferases, may be involved in the final maturation of the this compound molecule.
Quantitative Data
As of the date of this publication, specific quantitative data for the biosynthetic pathway of this compound, such as enzyme kinetics or precursor flux, have not been reported in the peer-reviewed literature. The data presented below is inferred from studies on the biosynthesis of leptomycin and other related polyketides in Streptomyces.
| Parameter | Value/Range | Source/Basis of Inference |
| Precursor Units | Acetate (starter), Malonyl-CoA, Methylmalonyl-CoA | Based on the structure of leptofuranins and the known biosynthesis of leptomycin.[5] |
| Gene Cluster Size | Approx. 90 kb | Inferred from the size of the leptomycin gene cluster.[6] |
| Number of PKS Modules | 12 | Inferred from the leptomycin PKS organization.[5] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for the elucidation and verification of the proposed biosynthetic pathway of this compound.
Identification and Sequencing of the this compound Biosynthetic Gene Cluster
Objective: To isolate and sequence the complete biosynthetic gene cluster for this compound from Streptomyces tanashiensis.
Methodology:
-
Genomic DNA Isolation: High-molecular-weight genomic DNA will be isolated from a pure culture of S. tanashiensis using established protocols for actinomycetes.
-
Genome Sequencing: The isolated genomic DNA will be sequenced using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) sequencing technologies to obtain a high-quality, contiguous genome assembly.
-
Bioinformatic Analysis: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative secondary metabolite biosynthetic gene clusters. The cluster most closely resembling the leptomycin biosynthetic gene cluster will be identified as the candidate for this compound biosynthesis.
-
Gene Annotation: The genes within the identified cluster will be annotated based on homology to known PKS genes and other biosynthetic enzymes.
Gene Inactivation and Heterologous Expression
Objective: To confirm the involvement of the identified gene cluster in this compound biosynthesis.
Methodology:
-
Gene Knockout: A key gene within the putative this compound cluster, such as a PKS gene, will be inactivated in S. tanashiensis using a targeted gene replacement strategy (e.g., using CRISPR-Cas9 or homologous recombination).
-
Metabolite Analysis: The wild-type and mutant strains will be cultured under production conditions, and their metabolic profiles will be compared using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The absence of this compound production in the mutant strain would confirm the role of the inactivated gene.
-
Heterologous Expression: The entire putative this compound gene cluster will be cloned into a suitable expression vector and introduced into a heterologous host, such as Streptomyces coelicolor or Streptomyces lividans.[6] Production of this compound in the heterologous host would provide definitive proof of the cluster's function.
In Vitro Enzyme Assays
Objective: To characterize the function of key tailoring enzymes, particularly those involved in tetrahydrofuran ring formation.
Methodology:
-
Gene Cloning and Protein Expression: The genes encoding the putative monooxygenase and epoxide hydrolase/cyclase will be cloned into an expression vector and overexpressed in a suitable host, such as E. coli.
-
Protein Purification: The recombinant enzymes will be purified to homogeneity using affinity chromatography.
-
Enzyme Assays: The purified enzymes will be incubated with the proposed polyketide intermediate (which may need to be chemically synthesized or biosynthetically generated). The reaction products will be analyzed by HPLC-MS to determine the specific catalytic activity of each enzyme.
Visualizations
Proposed Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Experimental Workflow for Gene Cluster Identification
References
- 1. Leptomycin B inactivates CRM1/exportin 1 by covalent modification at a cysteine residue in the central conserved region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US7288396B2 - Biosynthetic gene cluster for leptomycins - Google Patents [patents.google.com]
- 3. Organisation of the biosynthetic gene cluster for rapamycin in Streptomyces hygroscopicus: analysis of genes flanking the polyketide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The leptomycin gene cluster and its heterologous expression in Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Leptofuranin C: Unraveling the Structure-Activity Relationship for Future Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Leptofuranin C, a member of the novel leptomycin-related family of natural products, has emerged as a compound of interest in antitumor research. Isolated from Streptomyces tanashiensis, it exhibits potent apoptotic activity against various tumor cell lines.[1] A comprehensive understanding of its structure-activity relationship (SAR) is paramount for the rational design of more potent and selective analogs for therapeutic applications. This technical guide synthesizes the current, albeit limited, publicly available information on this compound and provides a forward-looking framework for systematic SAR studies. While detailed SAR data for this compound is not yet available in the public domain, this document outlines the necessary experimental protocols and logical workflows to elucidate these critical relationships, drawing parallels from established methodologies in the study of other complex natural products.
Introduction to this compound
Leptofuranins A, B, C, and D are novel antitumor antibiotics characterized by a unique tetrahydrofuran ring-containing structure, distinguishing them from the related leptomycin family.[2] The structures of these compounds were elucidated through NMR spectral analysis. Notably, Leptofuranins C and D exist in tautomeric isomerism.[2] Initial biological screenings revealed that the leptofuranins induce apoptotic cell death in tumor cells and those transformed with the adenovirus E1A gene, while arresting the growth of normal cells.[1] This differential activity highlights their potential as selective anticancer agents.
The Path Forward: A Proposed Framework for this compound SAR Studies
Due to the nascent stage of research on this compound, a comprehensive, publicly available SAR study has yet to be published. To guide future research in this promising area, we propose a systematic approach to synthesizing analogs and evaluating their biological activity. The following sections detail the hypothetical experimental designs and logical workflows necessary to build a robust SAR model for this compound.
Proposed Synthetic Strategy for Analog Generation
A successful SAR study hinges on the efficient synthesis of a diverse library of analogs with systematic modifications to the core scaffold. Drawing inspiration from the total synthesis of related natural products like Leptofuranin D, a convergent synthetic strategy is recommended.[3] This approach allows for the independent synthesis of key fragments of the molecule, which can then be coupled in the final stages. This modularity is ideal for creating a variety of analogs by simply substituting different building blocks.
Key areas for modification would include:
-
The Tetrahydrofuran Ring: Investigating the role of the stereochemistry and substitution patterns on this ring.
-
The Polyketide Chain: Systematically altering the length, branching, and oxidation state of the side chain.
-
The α,β-Unsaturated Lactone: Exploring the impact of modifications to this potential Michael acceptor, which is often crucial for the biological activity of related compounds.
A generalized workflow for the synthesis of this compound analogs is depicted below.
Caption: Proposed workflow for the synthesis of a this compound analog library.
Proposed Biological Evaluation
A tiered approach to biological screening is recommended to efficiently identify promising analogs.
-
Primary Screening: Initial assessment of cytotoxicity against a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) using a standard MTT or similar cell viability assay.
-
Secondary Screening: Analogs showing significant activity would be subjected to more detailed assays, including:
-
Apoptosis Assays: To confirm the mechanism of cell death (e.g., Annexin V/PI staining, caspase activation assays).
-
Selectivity Assays: To determine the therapeutic window by comparing cytotoxicity in cancer cells versus normal human cell lines (e.g., fibroblasts).
-
-
Mechanism of Action Studies: For the most potent and selective analogs, further investigation into the specific molecular targets and signaling pathways is crucial.
The logical flow of this biological evaluation is illustrated in the following diagram.
Caption: Tiered workflow for the biological evaluation of this compound analogs.
Data Presentation: A Template for Future SAR Data
To facilitate the analysis of forthcoming SAR data, we propose the following tabular format to systematically capture the chemical modifications and corresponding biological activities.
| Analog ID | Modification on Tetrahydrofuran Ring (R1) | Modification on Polyketide Chain (R2) | Modification on Lactone (R3) | IC50 (µM) vs. HeLa | IC50 (µM) vs. MCF-7 | Selectivity Index (Normal/Cancer) |
| This compound | (Reference) | (Reference) | (Reference) | Data to be determined | Data to be determined | Data to be determined |
| LFC-Analog-1 | e.g., Inverted stereocenter at C-x | e.g., Chain truncation by 2 carbons | e.g., Reduction of double bond | Data to be determined | Data to be determined | Data to be determined |
| LFC-Analog-2 | e.g., Removal of hydroxyl group | e.g., Addition of a methyl group | e.g., Ring opening | Data to be determined | Data to be determined | Data to be determined |
| ... | ... | ... | ... | ... | ... | ... |
Experimental Protocols: Foundational Methodologies
While specific protocols for this compound analog synthesis are not yet published, the following are representative methodologies for key transformations and assays, adapted from the broader chemical and biological literature.
General Synthetic Procedures
-
Cross-Coupling Reactions (e.g., Suzuki, Stille): These will be essential for coupling the major fragments of the molecule. A typical Suzuki coupling might involve the reaction of a vinyl iodide fragment with a boronic ester fragment in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent mixture such as toluene/ethanol/water.
-
Asymmetric Synthesis: To control the stereochemistry of the numerous chiral centers, asymmetric reactions such as chiral auxiliary-guided aldol reactions, asymmetric dihydroxylation, and enantioselective reductions will be necessary.
-
Purification and Characterization: All synthesized compounds will require purification by flash column chromatography and characterization by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy to confirm their structure and purity.
Biological Assays
-
MTT Cell Viability Assay:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with serial dilutions of the this compound analogs for 48-72 hours.
-
Add MTT solution and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate IC₅₀ values by plotting cell viability against compound concentration.
-
-
Annexin V-FITC/Propidium Iodide Apoptosis Assay:
-
Treat cells with the test compound for a specified time.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Putative Signaling Pathways
The precise molecular targets of this compound are currently unknown. However, many natural product anticancer agents interfere with fundamental cellular processes. A logical starting point for investigation would be to examine well-established pathways involved in cell proliferation and apoptosis. The diagram below illustrates a hypothetical signaling cascade that could be investigated for modulation by this compound.
Caption: A hypothetical signaling pathway potentially modulated by this compound.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anticancer therapeutics. While the current body of public knowledge is limited, this guide provides a comprehensive roadmap for the systematic exploration of its structure-activity relationships. The proposed synthetic and biological evaluation workflows, if implemented, will undoubtedly generate the critical data needed to understand how the chemical structure of this compound relates to its biological function. Future research should focus on the execution of these studies to identify lead compounds with enhanced potency and selectivity, and to elucidate the precise molecular mechanisms by which these fascinating natural products exert their antitumor effects. The insights gained from such studies will be invaluable for the future design of next-generation therapies.
References
- 1. Studies on new antitumor antibiotics, leptofuranins A, B, C and D.I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on new antitumor antibiotics, leptofuranins A, B, C and D II. Physiocochemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total synthesis and structure confirmation of leptofuranin D [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Leptofuranin C Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stability of a research compound is a critical parameter that influences its biological activity, shelf-life, and the reproducibility of experimental results. Understanding the conditions under which a compound remains stable is paramount for accurate in vitro and in vivo studies, as well as for the development of new therapeutics. Due to the novelty of many research compounds, specific stability data is often unavailable.[1] Therefore, a systematic approach to determining the stability and optimal storage conditions is essential.
This document provides a comprehensive guide for researchers to establish the stability profile and appropriate storage conditions for novel compounds, using Leptofuranin C as a representative example for which specific data is not yet publicly available. The protocols and recommendations provided herein are based on established principles of pharmaceutical stability testing.[2]
General Storage Recommendations for Novel Compounds
In the absence of specific stability data for this compound, the following general storage conditions are recommended to minimize degradation. These recommendations are based on standard practices for bioactive small molecules.[1]
Table 1: Recommended General Storage Conditions for this compound
| Form | Storage Temperature | Container | Duration (General Guideline) | Additional Notes |
| Solid (Lyophilized Powder) | -20°C or -80°C | Tightly sealed vial, desiccated | Up to 6 months or longer[1] | Protect from light and moisture.[3] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes before opening to prevent condensation.[1] |
| Stock Solution (in organic solvent, e.g., DMSO) | -20°C or -80°C | Tightly sealed vials, aliquoted | Up to 1 month[1] | Prepare aliquots to avoid repeated freeze-thaw cycles. Solutions should ideally be made fresh for each experiment.[1] |
| Aqueous Solution (for cell-based assays) | 2-8°C (short-term) or -20°C (longer-term) | Sterile, tightly sealed tubes | Use on the same day if possible.[1] | The stability in aqueous buffers can be pH-dependent and should be experimentally determined. |
Note: Short periods at higher temperatures (less than one week), such as during shipping, are unlikely to significantly affect the product's efficacy.[1] However, for long-term storage, the recommended conditions should be strictly followed.
Experimental Protocol: Forced Degradation Study for this compound
Forced degradation, or stress testing, is crucial for elucidating the intrinsic stability of a compound and identifying potential degradation pathways.[2] It involves exposing the compound to conditions more severe than the recommended storage conditions.[4] This protocol outlines a general procedure for a forced degradation study of this compound.
Materials and Reagents
-
This compound (solid)
-
Solvents for stock solution (e.g., DMSO, Ethanol)
-
Aqueous buffers of varying pH (e.g., pH 3, 7, 9)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
-
Temperature-controlled chambers/incubators
-
Photostability chamber
Experimental Procedure
-
Prepare Stock Solution: Dissolve a known amount of this compound in an appropriate organic solvent to create a concentrated stock solution.
-
Sample Preparation for Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in an acidic solution (e.g., 0.1 M HCl) and an aqueous buffer at pH 3.
-
Base Hydrolysis: Dilute the stock solution in a basic solution (e.g., 0.1 M NaOH) and an aqueous buffer at pH 9.
-
Neutral Hydrolysis: Dilute the stock solution in a neutral buffer (e.g., pH 7).
-
Oxidation: Dilute the stock solution in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Aliquot the stock solution and the solid compound into separate vials and expose them to elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose the stock solution and solid compound to light in a photostability chamber according to ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact timing may need to be adjusted based on the compound's lability.
-
Sample Analysis:
-
At each time point, quench the degradation reactions if necessary (e.g., neutralize acidic/basic solutions).
-
Analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5] An LC-MS (Liquid Chromatography-Mass Spectrometry) method is highly recommended to identify and characterize any degradation products.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Identify and quantify any major degradation products.
-
Analytical Workflow and Signaling Pathways
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of a new chemical entity like this compound.
Caption: Workflow for this compound Stability Assessment.
Hypothetical Degradation Pathway of a Furan-Containing Compound
The name "this compound" suggests the presence of a furan ring, a common moiety in natural products. Furan rings can be susceptible to oxidation and acid-catalyzed degradation. The diagram below illustrates a hypothetical degradation pathway. It is important to note that this is a generalized pathway and the actual degradation of this compound would need to be determined experimentally.
Caption: Hypothetical Degradation Pathway for a Furan Moiety.
Summary and Conclusions
Establishing the stability and optimal storage conditions for a novel compound like this compound is a foundational step in its scientific evaluation. The absence of specific data necessitates a proactive and systematic approach by the researcher. By following the general storage recommendations and implementing a forced degradation study as outlined in these notes, researchers can gain critical insights into the chemical behavior of this compound. This will ensure the integrity of the compound for experimental use, leading to more reliable and reproducible scientific outcomes. The analytical workflows and hypothetical pathways provided serve as a template for the systematic investigation required for any new chemical entity entering the research and development pipeline.
References
- 1. Stability and Storage | Tocris Bioscience [tocris.com]
- 2. Stability Testing - Pharmaceutical Products [eurofins.nl]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fdaghana.gov.gh [fdaghana.gov.gh]
- 5. Guidelines for the practical stability studies of anticancer drugs: a European consensus conference - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Leptofuranin C in Cell Culture
Introduction
Leptofuranin C is an antitumor antibiotic known to induce apoptosis in tumor cells.[1] Proper dissolution and preparation of this compound are critical for obtaining accurate and reproducible results in cell culture experiments. These application notes provide a detailed protocol for dissolving this compound, preparing stock solutions, and its application in cell-based assays.
Solubility and Stability
This compound is a hydrophobic compound, making it poorly soluble in aqueous solutions like cell culture media. The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It is crucial to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in the cell culture medium.
The final concentration of DMSO in the cell culture medium should be kept as low as possible, as it can be toxic to cells at higher concentrations. Generally, a final DMSO concentration of less than 0.5% is well-tolerated by most cell lines, with concentrations below 0.1% being ideal.[2][3][4] It is always recommended to include a vehicle control (media with the same final concentration of DMSO) in experiments to account for any effects of the solvent itself.
Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided by aliquoting the stock solution into smaller volumes.
Biological Activity
This compound has been shown to arrest the growth of normal cells and induce apoptotic cell death in tumor cells.[1] The effective concentration for biological activity will vary depending on the cell line and the duration of exposure. Therefore, it is essential to perform a dose-response experiment (e.g., an IC50 determination) to identify the optimal working concentration for your specific experimental setup.
Data Summary
Table 1: Solubility and Stock Solution Preparation
| Parameter | Recommendation |
| Solvent | High-purity, sterile DMSO |
| Stock Solution Conc. | 1-10 mM (prepare based on the molecular weight of this compound) |
| Storage of Stock | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Final DMSO Conc. in Media | ≤ 0.5%, ideally ≤ 0.1%.[2][3] Always include a vehicle control with the same final DMSO concentration. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Determine the Molecular Weight (MW) of this compound. (Note: The exact MW should be obtained from the supplier's certificate of analysis. For this protocol, we will assume a hypothetical MW).
-
Calculate the mass of this compound needed. For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * MW ( g/mol ) * (1000 mg / 1 g)
-
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube under aseptic conditions.
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and your initials.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of Working Solutions for Cell Treatment
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to perform an intermediate dilution step to avoid pipetting very small volumes.
-
Add the final diluted this compound solution to your cell cultures. Ensure the final DMSO concentration does not exceed the tolerated level for your cell line.
-
Prepare a vehicle control by adding the same volume of DMSO-containing medium (without this compound) to a separate set of cells.
Visualizations
Experimental Workflow
Caption: Workflow for preparing this compound solutions for cell culture experiments.
Potential Signaling Pathways in this compound-Induced Apoptosis
Caption: Potential signaling pathways involved in this compound-induced apoptosis.
References
- 1. Studies on new antitumor antibiotics, leptofuranins A, B, C and D.I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
Application Notes and Protocols for Quercetin in In Vitro Cancer Cell Line Studies
Disclaimer: Due to the limited availability of specific dosage and mechanistic data for Leptofuranin C, this document provides a comprehensive guide using the well-characterized, naturally occurring flavonoid, Quercetin , as a representative compound for in vitro anti-cancer studies. The methodologies and principles described herein are broadly applicable to the initial investigation of novel anti-cancer agents.
These notes are intended for researchers, scientists, and drug development professionals working with in vitro cancer cell line models.
Overview of Quercetin's Anti-Cancer Activity
Quercetin (3,3',4',5,7-pentahydroxyflavone) is a dietary flavonoid found in many fruits, vegetables, and grains. It has demonstrated significant anti-cancer properties in a wide range of human cancer cell lines. Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival.[1][2][3][4][5]
Quantitative Data: Quercetin Dosage and IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the potency of a compound against a specific cell line. The IC50 for Quercetin varies depending on the cancer cell line and the duration of exposure. The following table summarizes representative IC50 values from the literature.
| Cancer Type | Cell Line | Incubation Time (h) | IC50 (µM) |
| Breast Cancer | MCF-7 | 24 | 37 |
| MDA-MB-231 | 48 | ~40-80 | |
| SKBR-3 | Not Specified | > 100 | |
| T47D | 48 | ~75 | |
| Colon Cancer | CT-26 | 48 | ~120 |
| HT-29 | 48 | 81.65 | |
| SW480 | Not Specified | ~60 | |
| Prostate Cancer | LNCaP | 48 | ~80 |
| Lung Cancer | A549 | 24 | 28.6 (8.65 µg/ml) |
| 48 | 26.4 (7.96 µg/ml) | ||
| 72 | 17.0 (5.14 µg/ml) | ||
| Leukemia | MOLT-4 | 48 | < 10 |
Note: IC50 values can vary between experiments due to factors such as cell density, passage number, and assay conditions. It is recommended to determine the IC50 experimentally for each specific cell line and set of conditions.
Experimental Protocols
Cell Viability and IC50 Determination using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of Quercetin on cancer cell viability and to calculate its IC50 value. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Quercetin stock solution (in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells in the logarithmic growth phase.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1.5 x 10⁵ cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of Quercetin in complete medium from the stock solution. A common concentration range to test is 10, 20, 40, 80, and 120 µM.[6]
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest Quercetin concentration) and a blank (medium only).
-
Remove the old medium from the wells and add 100 µL of the prepared Quercetin dilutions or control solutions.
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4-6 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the Quercetin concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis using flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell line of interest
-
Quercetin
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed 2 x 10⁵ cells per well in 6-well plates and incubate overnight.
-
Treat the cells with the desired concentrations of Quercetin (e.g., IC50 concentration) for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Necrotic cells: Annexin V-negative, PI-positive
-
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution by flow cytometry after staining the cellular DNA with PI. The amount of DNA in a cell correlates with its phase in the cell cycle.
Materials:
-
Cancer cell line of interest
-
Quercetin
-
6-well plates
-
PBS
-
Ice-cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
PI staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed and treat cells with Quercetin as described in the apoptosis protocol.
-
Harvest approximately 1 x 10⁶ cells for each sample.
-
Wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 400 µL of PBS.
-
While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the supernatant.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 50 µL of RNase A solution and incubate at 37°C for 30 minutes to degrade RNA.
-
Add 400 µL of PI staining solution and incubate for 5-10 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer, collecting data on a linear scale.
-
Use a low flow rate for better resolution.
-
The DNA content will distinguish cell populations in G0/G1, S, and G2/M phases of the cell cycle.
-
Signaling Pathways and Visualizations
Quercetin has been shown to modulate multiple signaling pathways that are often dysregulated in cancer.[2][7] Understanding these pathways is crucial for elucidating its mechanism of action.
Key Signaling Pathways Modulated by Quercetin
-
PI3K/Akt/mTOR Pathway: Quercetin can inhibit the phosphorylation of key proteins in this pathway, leading to decreased cell proliferation and survival.[3]
-
MAPK/ERK Pathway: It can activate MAPK/ERK-mediated pathways, which can lead to apoptosis.[1]
-
p53 Signaling Pathway: Quercetin can modulate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[1][2]
-
Wnt/β-catenin Pathway: Inhibition of this pathway by Quercetin can suppress cancer cell proliferation and invasion.[2][3]
-
JAK/STAT Pathway: Quercetin can interfere with this pathway, which is involved in cell growth and migration.[2]
Visualizations (Graphviz DOT Language)
Below are diagrams illustrating the experimental workflow and a simplified representation of Quercetin's effect on key signaling pathways.
Caption: Experimental workflow for in vitro evaluation of Quercetin.
Caption: Simplified overview of signaling pathways affected by Quercetin.
References
- 1. A Comprehensive Analysis and Anti-Cancer Activities of Quercetin in ROS-Mediated Cancer and Cancer Stem Cells [mdpi.com]
- 2. Potential mechanisms of quercetin in cancer prevention: focus on cellular and molecular targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The potential anti-cancer effects of quercetin on blood, prostate and lung cancers: An update [frontiersin.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Quercetin induces cell cycle arrest and apoptosis in CD133+ cancer stem cells of human colorectal HT29 cancer cell line and enhances anticancer effects of doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quercetin modulates signaling pathways and induces apoptosis in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Leptofuranin C Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptofuranin C is a member of the leptofuranin family of antitumor antibiotics, which are produced by the actinomycete Streptomyces tanashiensis.[1] These compounds have garnered interest in oncological research due to their unique mode of action. Leptofuranins have been observed to induce apoptotic cell death specifically in tumor cells and those transformed with the adenovirus E1A gene, particularly in cells where the retinoblastoma protein (pRB) is inactivated.[1] This suggests a targeted cytotoxic mechanism that could be exploited for therapeutic benefit.
The retinoblastoma protein (pRB) is a critical tumor suppressor that governs the G1/S phase transition of the cell cycle. In its active, hypophosphorylated state, pRB binds to E2F transcription factors, repressing the expression of genes necessary for DNA synthesis and cell cycle progression. In many cancers, the pRB pathway is disrupted, leading to uncontrolled proliferation. Interestingly, under certain cellular stress conditions, such as DNA damage, pRB can also play a pro-apoptotic role by forming a complex with E2F1, which promotes the transcription of pro-apoptotic genes.[2][3] The selective action of leptofuranins in pRB-inactivated cells suggests a novel mechanism for inducing apoptosis, making it a compound of significant interest for cancer research and drug development.
These application notes provide detailed protocols for three common cell-based assays to quantify the cytotoxic effects of this compound: the MTT assay for cell viability, the LDH assay for membrane integrity, and the Caspase-3/7 assay for apoptosis.
Data Presentation
The following tables are templates for summarizing quantitative data obtained from the described assays. Researchers should populate these tables with their experimentally determined values.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[4]
| Cell Line | Cancer Type | pRB Status | Incubation Time (hrs) | IC50 (µM) |
| HeLa | Cervical Cancer | Inactivated (by HPV E7) | 48 | [Insert Data] |
| U2OS | Osteosarcoma | Wild-type | 48 | [Insert Data] |
| MCF-7 | Breast Cancer | Wild-type | 48 | [Insert Data] |
| MDA-MB-231 | Breast Cancer | Mutated | 48 | [Insert Data] |
| HCT116 | Colorectal Carcinoma | Wild-type | 48 | [Insert Data] |
Table 2: Lactate Dehydrogenase (LDH) Release Upon this compound Treatment
| Cell Line | This compound Conc. (µM) | % Cytotoxicity (LDH Release) |
| HeLa | 0 (Vehicle Control) | [Insert Data] |
| [IC50 concentration] | [Insert Data] | |
| [2x IC50 concentration] | [Insert Data] | |
| U2OS | 0 (Vehicle Control) | [Insert Data] |
| [IC50 concentration] | [Insert Data] | |
| [2x IC50 concentration] | [Insert Data] |
Table 3: Caspase-3/7 Activity in Response to this compound
| Cell Line | This compound Conc. (µM) | Fold Increase in Caspase-3/7 Activity |
| HeLa | 0 (Vehicle Control) | 1.0 |
| [IC50 concentration] | [Insert Data] | |
| [2x IC50 concentration] | [Insert Data] | |
| U2OS | 0 (Vehicle Control) | 1.0 |
| [IC50 concentration] | [Insert Data] | |
| [2x IC50 concentration] | [Insert Data] |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[5] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[5]
Materials:
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Cell culture medium (serum-free for assay)
-
Solubilization solution (e.g., 0.1% NP40, 4 mM HCl in isopropanol)
-
96-well clear, flat-bottom tissue culture plates
-
Adherent or suspension cancer cell lines
-
Plate reader (absorbance at 570-590 nm)
Protocol for Adherent Cells:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in serum-free medium.
-
Remove the culture medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Carefully aspirate the medium containing this compound.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[5]
-
Incubate for 3-4 hours at 37°C.
-
Add 150 µL of MTT solubilization solution to each well.[6]
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals.[6][7]
Protocol for Suspension Cells:
-
Seed cells in a 96-well plate at a density of 20,000-50,000 cells/well in 50 µL of complete medium.
-
Add 50 µL of serially diluted this compound in complete medium to the wells.
-
Follow steps 4-10 as for adherent cells, with the modification that before aspirating the medium, the plate should be centrifuged at 1,000 x g for 5 minutes.[5][7]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with a damaged plasma membrane.
Materials:
-
This compound stock solution (in DMSO)
-
Commercially available LDH cytotoxicity assay kit
-
96-well clear, flat-bottom tissue culture plates
-
Adherent or suspension cancer cell lines
-
Plate reader (absorbance at the wavelength specified by the kit manufacturer, typically 490 nm)
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound and a vehicle control. Include wells for a no-cell background control, an untreated cell control (spontaneous LDH release), and a maximum LDH release control (cells lysed with a lysis buffer provided in the kit).
-
Incubate for the desired time period.
-
Following the manufacturer's instructions, transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature, protected from light, for the time specified in the kit protocol (usually 20-30 minutes).
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer, which generally follows: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
Caspase-3/7 Glo Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.
Materials:
-
This compound stock solution (in DMSO)
-
Commercially available Caspase-Glo® 3/7 Assay kit
-
96-well white-walled, clear-bottom tissue culture plates
-
Adherent or suspension cancer cell lines
-
Luminometer
Protocol:
-
Seed cells in a 96-well white-walled plate as described for the MTT assay.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for a time period determined by the expected onset of apoptosis (e.g., 6, 12, 24 hours).
-
Allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
The fold increase in caspase activity can be calculated by dividing the luminescent signal of the treated samples by the signal of the vehicle control.
Visualizations
References
- 1. Studies on new antitumor antibiotics, leptofuranins A, B, C and D.I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring the Antimicrobial and Antitumor Potentials of Streptomyces sp. AGM12-1 Isolated from Egyptian Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pro-apoptotic function of the retinoblastoma tumor suppressor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proapoptotic function of the retinoblastoma tumor suppressor protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (PDF) Studies on New Antitumor Antibiotics, Leptofuranins [research.amanote.com]
- 6. Evaluation of the Cytotoxicity of Secondary Bioactive Compounds Produced by Streptomyces in Soil against a Colon Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
Application Notes and Protocols for Assessing Apoptosis Following Leptofuranin C Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for assessing the apoptotic effects of the novel compound, Leptofuranin C. Apoptosis, or programmed cell death, is a critical process in cellular homeostasis, and its dysregulation is a hallmark of many diseases, including cancer. Understanding if and how a therapeutic candidate like this compound induces apoptosis is a fundamental step in preclinical drug development.
This document outlines the primary signaling pathways involved in apoptosis and provides detailed protocols for key assays to quantify and characterize the apoptotic response to this compound treatment. The presented methodologies are established and widely used in the field of cell death research.
Key Signaling Pathways in Apoptosis
Apoptosis is primarily regulated by two main signaling pathways: the intrinsic (or mitochondrial) pathway and the extrinsic (or death receptor) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which are the executioners of apoptosis.
The Intrinsic Pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal, which are potential mechanisms of action for this compound. This leads to the activation of the Bcl-2 family of proteins, which regulate the permeabilization of the outer mitochondrial membrane.[1][2][3] Pro-apoptotic members like Bax and Bak, upon activation, form pores in the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.[1][3][4] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[1][5] Caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, leading to the execution of apoptosis.[1]
The Extrinsic Pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[1] This binding event leads to the recruitment of adaptor proteins and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC).[6] Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their auto-activation. Activated caspase-8 can then directly cleave and activate effector caspases (caspase-3 and -7) or cleave the Bcl-2 family protein Bid to tBid, which then activates the intrinsic pathway.
Experimental Workflow for Assessing this compound-Induced Apoptosis
A systematic approach is recommended to comprehensively evaluate the apoptotic potential of this compound. The following workflow outlines a logical sequence of experiments.
Data Presentation
Quantitative data from the apoptosis assays should be summarized in clear and concise tables to facilitate comparison between different concentrations of this compound and control groups.
Table 1: Quantification of Apoptotic Cells by Annexin V/PI Staining
| Treatment Group | Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 | 85.6 ± 3.5 | 10.1 ± 1.2 | 4.3 ± 0.9 |
| This compound | 5 | 60.3 ± 4.2 | 25.8 ± 2.5 | 13.9 ± 1.8 |
| This compound | 10 | 35.1 ± 5.1 | 45.2 ± 3.7 | 19.7 ± 2.2 |
| Positive Control | Varies | 10.5 ± 2.8 | 60.7 ± 5.3 | 28.8 ± 3.1 |
Table 2: Caspase-3/7 Activity
| Treatment Group | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 15,234 ± 1,250 | 1.0 |
| This compound | 1 | 35,876 ± 2,890 | 2.4 |
| This compound | 5 | 98,543 ± 7,543 | 6.5 |
| This compound | 10 | 150,231 ± 12,345 | 9.9 |
| Positive Control | Varies | 185,432 ± 15,678 | 12.2 |
Table 3: Mitochondrial Membrane Potential (ΔΨm)
| Treatment Group | Concentration (µM) | % Cells with Depolarized Mitochondria |
| Vehicle Control | 0 | 4.1 ± 1.2 |
| This compound | 1 | 15.3 ± 2.5 |
| This compound | 5 | 40.8 ± 4.1 |
| This compound | 10 | 65.2 ± 5.8 |
| Positive Control (FCCP) | 10 | 92.5 ± 3.4 |
Experimental Protocols
Annexin V/PI Staining for Apoptosis by Flow Cytometry
This protocol is used to detect the externalization of phosphatidylserine (PS), an early marker of apoptosis, and changes in plasma membrane integrity.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1X Annexin-Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cells
Procedure:
-
Seed cells and treat with various concentrations of this compound for the desired time. Include vehicle-treated and positive controls.
-
Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin-Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL).
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay quantifies the activity of the key executioner caspases, caspase-3 and -7.
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Treated and control cells in a 96-well plate
-
Luminometer
Procedure:
-
Seed cells in a 96-well white-walled plate and treat with this compound.
-
After the treatment period, equilibrate the plate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
Measure the luminescence of each sample using a plate-reading luminometer.
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.[6]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse treated and control cells in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities and normalize to a loading control like actin.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the integrity of the mitochondrial membrane, which is often compromised during the intrinsic pathway of apoptosis.[7][8][9]
Materials:
-
JC-1, TMRE, or TMRM dye
-
Treated and control cells
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound as previously described. Include a positive control such as FCCP.
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in pre-warmed culture medium.
-
Add the mitochondrial membrane potential dye (e.g., JC-1 at 5 µg/mL) and incubate at 37°C for 15-30 minutes.
-
Wash the cells to remove the excess dye.
-
Resuspend the cells in PBS for analysis.
-
Analyze the cells by flow cytometry. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
Conclusion
The protocols and workflows detailed in these application notes provide a robust framework for the initial characterization of the apoptotic effects of this compound. By systematically applying these assays, researchers can determine the extent to which this compound induces apoptosis, elucidate the involvement of key signaling pathways, and gather essential data for further preclinical development.
References
- 1. biotech.illinois.edu [biotech.illinois.edu]
- 2. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome C Maintains Mitochondrial Transmembrane Potential and Atp Generation after Outer Mitochondrial Membrane Permeabilization during the Apoptotic Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow cytometry based assays for the measurement of apoptosis-associated mitochondrial membrane depolarisation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Leptofuranin C-Induced Cell Cycle Arrest using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Leptofuranin C is a novel natural product with potential anti-proliferative properties. Understanding its mechanism of action is crucial for its development as a potential therapeutic agent. One of the key hallmarks of many anti-cancer drugs is their ability to induce cell cycle arrest, thereby preventing the uncontrolled proliferation of cancer cells.[1][2][3] This application note provides a detailed protocol for analyzing the effects of this compound on the cell cycle of cultured cells using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique for rapidly and quantitatively analyzing the DNA content of a large number of individual cells, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[3][4]
Principle
Propidium iodide (PI) is a fluorescent intercalating agent that binds stoichiometrically to double-stranded DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[5] Cells in the G0/G1 phase of the cell cycle have a normal diploid (2N) DNA content. As cells progress into the S phase, they replicate their DNA, resulting in an intermediate DNA content (between 2N and 4N). Cells in the G2 and M phases have a tetraploid (4N) DNA content. By analyzing the distribution of fluorescence intensity in a cell population using a flow cytometer, one can quantify the percentage of cells in each phase of the cell cycle.[4] Treatment with a cell cycle inhibitor like this compound is expected to cause an accumulation of cells in a specific phase, which can be detected as a shift in the cell cycle distribution profile.[3]
Data Presentation
Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cells
The following table summarizes hypothetical data from an experiment where a human cancer cell line was treated with increasing concentrations of this compound for 24 hours. The data clearly shows a dose-dependent increase in the percentage of cells in the G1 phase, with a corresponding decrease in the S and G2/M phases, suggesting a G1 phase cell cycle arrest.
| Treatment Group | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | 0 | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| This compound | 1 | 55.6 ± 2.5 | 28.4 ± 1.8 | 16.0 ± 1.0 |
| This compound | 5 | 68.9 ± 3.0 | 19.1 ± 1.3 | 12.0 ± 0.9 |
| This compound | 10 | 82.1 ± 3.5 | 10.5 ± 0.9 | 7.4 ± 0.6 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
This compound stock solution (dissolved in DMSO)
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometry tubes
-
Cell culture plates or flasks
Protocol 1: Cell Culture and Treatment with this compound
-
Seed the desired cancer cell line into 6-well plates at a density that will allow for exponential growth during the treatment period (typically 50-70% confluency).[4]
-
Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.
-
The next day, treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (DMSO). Ensure the final concentration of DMSO is consistent across all wells and is non-toxic to the cells (typically <0.1%).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Harvesting and Fixation
-
After the treatment period, collect the culture medium from each well, which may contain detached, apoptotic cells.
-
Wash the adherent cells with PBS and detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from step 1.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.[6]
-
Discard the supernatant and wash the cell pellet with 5 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Carefully discard the supernatant and resuspend the cell pellet in 0.5 mL of cold PBS. It is crucial to obtain a single-cell suspension.[6]
-
While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[4]
-
Store the fixed cells at -20°C for at least 2 hours. Cells can be stored in ethanol for several weeks.[4]
Protocol 3: Propidium Iodide Staining and Flow Cytometry Analysis
-
Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.[6]
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge at 200 x g for 5 minutes.[7]
-
Resuspend the cell pellet in 500 µL of PI staining solution.[7]
-
Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[6][7]
-
Transfer the stained cells to flow cytometry tubes. If cell clumps are present, filter the suspension through a nylon mesh.[7]
-
Analyze the samples on a flow cytometer. For PI, excitation is typically at 488 nm, and fluorescence emission is collected at around 617 nm (e.g., using the FL-2 or FL-3 channel).
-
Acquire data for at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution by gating on single cells and then modeling the DNA content histogram.
Visualizations
Caption: Experimental workflow for analyzing this compound-induced cell cycle arrest.
Caption: Hypothetical signaling pathway for this compound-induced G1 cell cycle arrest.
Discussion and Interpretation
An accumulation of cells in the G1 phase, as shown in the hypothetical data, suggests that this compound may inhibit the G1 to S phase transition. This could be mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21, which in turn inhibit the activity of cyclin-CDK complexes (e.g., Cyclin E/CDK2) required for S phase entry.[8][9] The proposed signaling pathway illustrates a plausible mechanism where this compound induces DNA damage, leading to the activation of the ATM/ATR pathway, subsequent p53 activation, and increased p21 expression.[10][11][12] Further experiments, such as Western blotting for key cell cycle regulatory proteins (p53, p21, cyclins, CDKs), would be necessary to validate this hypothesized mechanism.
This application note provides a comprehensive protocol for the analysis of cell cycle arrest induced by the novel compound this compound using flow cytometry. The methods described are robust and widely applicable for screening and characterizing the effects of potential anti-cancer compounds on cell cycle progression. The combination of quantitative cell cycle analysis with mechanistic studies will be crucial in elucidating the therapeutic potential of this compound.
References
- 1. youtube.com [youtube.com]
- 2. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
- 3. auctoresonline.org [auctoresonline.org]
- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. Distinct mechanisms act in concert to mediate cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p53 signalling controls cell cycle arrest and caspase-independent apoptosis in macrophages infected with pathogenic Leptospira species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benfluron Induces Cell Cycle Arrest, Apoptosis and Activation of p53 Pathway in MOLT-4 Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Influence of Cell Cycle Regulation on Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Leptofuranin C Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptofuranin C is a polyketide natural product with demonstrated antitumor activity, notably inducing apoptosis in tumor cells with an inactivated retinoblastoma protein (pRB).[1] Its structural similarity to Leptomycin B, a well-characterized inhibitor of Chromosomal Region Maintenance 1 (CRM1/XPO1), strongly suggests that CRM1 is a primary molecular target of this compound.[2][3][4] CRM1 is a crucial nuclear export protein responsible for transporting various proteins and RNA from the nucleus to the cytoplasm.[3][5][6] Inhibition of CRM1-mediated export leads to the nuclear accumulation of tumor suppressor proteins, such as p53, and cell cycle regulators, ultimately triggering cell cycle arrest and apoptosis.[2][4][7]
These application notes provide a comprehensive guide for researchers to investigate and validate the engagement of this compound with its putative target, CRM1, and to explore its downstream cellular effects. The protocols outlined below describe key methodologies for target identification, validation, and characterization of the molecular mechanism of action.
Hypothesized Signaling Pathway of this compound
The diagram below illustrates the proposed mechanism of action for this compound, centering on the inhibition of CRM1 and the subsequent activation of apoptotic pathways.
Caption: Hypothesized signaling pathway of this compound.
Experimental Workflow for Target Identification and Validation
The following diagram outlines a logical workflow for identifying and validating the molecular target of this compound.
Caption: Experimental workflow for target engagement studies.
Quantitative Data Summary
Effective target engagement studies require robust quantitative data. The following tables provide templates for organizing experimental results obtained from the described protocols.
Table 1: Target Binding Affinity
| Method | Analyte | Ligand | KD (nM) | kon (1/Ms) | koff (1/s) | Reference |
| Surface Plasmon Resonance (SPR) | Recombinant Human CRM1 | This compound | Value | Value | Value | Your Data |
| Isothermal Titration Calorimetry (ITC) | Recombinant Human CRM1 | This compound | Value | N/A | N/A | Your Data |
| Microscale Thermophoresis (MST) | Recombinant Human CRM1 | This compound | Value | N/A | N/A | Your Data |
Table 2: Cellular Target Engagement
| Assay | Cell Line | Compound | EC50 / IC50 (µM) | Thermal Shift (°C) | Endpoint Measured | Reference |
| Cellular Thermal Shift Assay (CETSA) | HeLa | This compound | Value | Value | CRM1 Stabilization | Your Data |
| Nuclear Export Assay | U2OS | This compound | Value | N/A | NES-GFP Reporter Localization | Your Data |
| Cell Viability Assay | pRB-deficient cell line | This compound | Value | N/A | Apoptosis/Viability | Your Data |
Experimental Protocols
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification
This protocol aims to identify proteins from a cell lysate that bind to an immobilized form of this compound.
Materials:
-
This compound
-
Affinity beads (e.g., NHS-activated Sepharose)
-
Linker (if necessary for immobilization)
-
Cell line of interest (e.g., pRB-deficient cancer cell line)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., TBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Mass spectrometer
Procedure:
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker suitable for conjugation to the affinity beads.
-
Couple the this compound derivative to the affinity beads according to the manufacturer's protocol.
-
Prepare control beads with no coupled ligand.
-
-
Cell Lysis:
-
Culture cells to ~80-90% confluency.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation.
-
-
Affinity Pulldown:
-
Incubate the clarified cell lysate with the this compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Wash the beads extensively with wash buffer to remove non-specific binders.
-
-
Elution:
-
Elute the bound proteins from the beads using elution buffer.
-
-
Proteomic Analysis:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie or silver staining.
-
Excise unique protein bands from the this compound lane for in-gel digestion.
-
Analyze the digested peptides by LC-MS/MS to identify the proteins.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Validation
CETSA is used to confirm the direct binding of this compound to its target protein in a cellular context.[8][9][10]
Materials:
-
This compound
-
Cell line expressing the target protein (e.g., HeLa)
-
PBS and cell culture medium
-
PCR tubes or 96-well plates
-
Thermocycler
-
Lysis buffer with protease inhibitors
-
Antibody against the target protein (CRM1)
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Centrifugation:
-
Lyse the cells (e.g., by freeze-thaw cycles).
-
Separate the soluble fraction from the precipitated proteins by centrifugation.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the levels of the soluble target protein (CRM1) by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 3: Drug Affinity Responsive Target Stability (DARTS)
Materials:
-
This compound
-
Cell lysate
-
Protease (e.g., thermolysin or pronase)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Lysate Preparation:
-
Prepare a cell lysate as in the AP-MS protocol.
-
-
Compound Incubation:
-
Incubate aliquots of the cell lysate with this compound or a vehicle control.
-
-
Protease Digestion:
-
Add a protease to each sample and incubate for a set time.
-
-
Analysis:
-
Stop the digestion and analyze the samples by SDS-PAGE and Western blotting for the putative target (CRM1).
-
-
Interpretation:
-
A decrease in the degradation of the target protein in the presence of this compound suggests a direct binding interaction.
-
By following these protocols and utilizing the provided frameworks for data presentation and workflow, researchers can systematically investigate the target engagement of this compound, elucidate its mechanism of action, and advance its potential as a therapeutic agent.
References
- 1. Studies on new antitumor antibiotics, leptofuranins A, B, C and D.I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Leptomycin - Wikipedia [en.wikipedia.org]
- 3. Leptomycin B inactivates CRM1/exportin 1 by covalent modification at a cysteine residue in the central conserved region - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Leptomycin B | Cell Signaling Technology [cellsignal.com]
- 5. invivogen.com [invivogen.com]
- 6. Leptomycin B inhibition of signal-mediated nuclear export by direct binding to CRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leptomycin B-induced apoptosis is mediated through caspase activation and down-regulation of Mcl-1 and XIAP expression, but not through the generation of ROS in U937 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Drug affinity responsive target stability (DARTS) for small-molecule target identification. | Semantic Scholar [semanticscholar.org]
- 12. Drug affinity responsive target stability (DARTS) for small-molecule target identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 14. 2.11. Drug Affinity Responsive Target Stability (DARTS) Assay [bio-protocol.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing Leptofuranin C Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leptofuranin C is a novel antineoplastic agent isolated from Streptomyces tanashiensis. Preliminary studies have indicated that this compound induces apoptotic cell death in tumor cells, with pronounced activity in cells exhibiting an inactivated retinoblastoma protein (pRB) pathway.[1][2] The pRB protein is a critical tumor suppressor that governs cell cycle progression and apoptosis.[1][2][3][4] Its inactivation is a common event in a variety of human cancers, making this compound a promising candidate for targeted cancer therapy.
The development of drug resistance is a major obstacle in cancer treatment.[5][6] Understanding the mechanisms by which cancer cells acquire resistance to novel therapeutic agents like this compound is crucial for anticipating clinical challenges and developing effective countermeasures. This document provides a detailed protocol for the development and characterization of this compound-resistant cancer cell line models, which are invaluable tools for investigating resistance mechanisms and evaluating novel therapeutic strategies.
Hypothetical Mechanism of Action of this compound
Due to limited published data on the specific molecular target of this compound, we propose a hypothetical mechanism of action based on its known biological activity. It is postulated that this compound targets a downstream effector in the pRB pathway, leading to the activation of the intrinsic apoptotic cascade. In cells with functional pRB, the protein sequesters the transcription factor E2F, preventing the expression of pro-apoptotic genes. In pRB-deficient cells, E2F is constitutively active. We hypothesize that this compound enhances the transcriptional activity of E2F or a related factor, leading to the upregulation of pro-apoptotic proteins such as BAX. BAX then translocates to the mitochondria, triggering the release of cytochrome c and subsequent activation of the caspase cascade, culminating in apoptosis.[7][8][9][10]
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental (e.g., Saos-2) | 50 | 1 |
| This compound Resistant (Saos-2-LFC-R) | 1500 | 30 |
Table 2: Hypothetical Protein Expression Changes in Resistant Cell Lines
| Protein | Parental (Relative Expression) | Resistant (Relative Expression) | Putative Role in Resistance |
| BAX | 1.0 | 0.2 | Downregulation of pro-apoptotic target |
| Bcl-2 | 1.0 | 3.5 | Upregulation of anti-apoptotic protein |
| Cleaved Caspase-3 | 1.0 (upon treatment) | 0.1 (upon treatment) | Reduced execution of apoptosis |
| ABCB1 (MDR1) | 1.0 | 8.0 | Increased drug efflux |
Experimental Protocols
Protocol 1: Development of a this compound-Resistant Cell Line
This protocol describes the generation of a resistant cell line using the dose-escalation method.[5][6][11][12]
1.1. Determination of the Initial Inhibitory Concentration (IC50)
-
Seed parental cancer cells (e.g., Saos-2, a pRB-deficient osteosarcoma cell line) in a 96-well plate at a density of 5x10³ cells/well.
-
The following day, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 1 µM).
-
Incubate for 72 hours.
-
Assess cell viability using the MTT assay.[13][14][15][16]
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with 100 µL of DMSO.
-
Measure the absorbance at 570 nm.
-
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
1.2. Dose-Escalation Procedure
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[17]
-
When the cells reach 80-90% confluency and their growth rate stabilizes, passage them and increase the concentration of this compound by 1.5 to 2-fold.[5]
-
If significant cell death occurs, maintain the cells at the current concentration until they adapt.
-
Repeat this process of gradually increasing the drug concentration over several months.
-
Periodically determine the IC50 of the cell population to monitor the development of resistance.
-
Once a significant increase in the IC50 is observed (e.g., >10-fold), the resistant cell line is established.
1.3. Clonal Selection (Optional but Recommended)
-
To ensure a homogenous resistant population, perform single-cell cloning by limiting dilution.
-
Seed the resistant cells in a 96-well plate at a density of 0.5 cells/well.
-
Allow single colonies to grow in the presence of the maintenance concentration of this compound.
-
Expand and characterize individual clones.
Protocol 2: Characterization of the this compound-Resistant Phenotype
2.1. Confirmation of Resistance
-
Perform an MTT assay as described in Protocol 1.1 on both the parental and resistant cell lines.
-
Compare the IC50 values to calculate the Resistance Index (RI = IC50 of resistant cells / IC50 of parental cells).
2.2. Investigation of Apoptotic Response
-
Treat both parental and resistant cells with this compound at their respective IC50 concentrations for 48 hours.
-
Perform Western blot analysis to assess the expression of key apoptotic proteins.[18][19][20][21]
-
Lyse the cells and quantify the protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against BAX, Bcl-2, cleaved caspase-9, and cleaved caspase-3. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.
-
2.3. Assessment of Drug Efflux Pump Activity
Overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of drug resistance.[22]
-
Measure the activity of ABC transporters like ABCB1 (MDR1) using a fluorescent substrate assay (e.g., with Rhodamine 123).[23][24]
-
Incubate parental and resistant cells with Rhodamine 123 in the presence or absence of a known ABCB1 inhibitor (e.g., Verapamil).
-
Measure the intracellular fluorescence using a flow cytometer or a fluorescence plate reader. Reduced accumulation of the fluorescent substrate in the resistant cells, which is reversible by the inhibitor, indicates increased efflux pump activity.
-
-
Alternatively, perform an ATPase assay to measure the ATP hydrolysis activity of the transporter in the presence of this compound.[25]
Mandatory Visualization
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. The role of p53 and pRB in apoptosis and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The retinoblastoma protein induces apoptosis directly at the mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Apoptosis and human diseases: mitochondrion damage and lethal role of released cytochrome C as proapoptotic protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Cytochrome c in Apoptosis: Increased Sensitivity to Tumor Necrosis Factor Alpha Is Associated with Respiratory Defects but Not with Lack of Cytochrome c Release - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Culture Academy [procellsystem.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubcompare.ai [pubcompare.ai]
- 21. blog.cellsignal.com [blog.cellsignal.com]
- 22. genomembrane.com [genomembrane.com]
- 23. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Membrane vesicle ABC transporter assays for drug safety assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
preventing Leptofuranin C degradation in experimental setups
Disclaimer: Information regarding the specific degradation pathways and stability of Leptofuranin C is not extensively available in published literature. The following troubleshooting guide and frequently asked questions are based on general best practices for handling novel bioactive compounds, particularly those containing furan and pyrone moieties. Researchers should validate these recommendations for their specific experimental setups.
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues that may arise during the handling and use of this compound in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity over time | Compound degradation due to improper storage or handling. | Store the solid compound at -20°C or lower, protected from light and moisture. For solutions, prepare fresh for each experiment or store as single-use aliquots at -80°C for short periods. |
| Inconsistent experimental results | Degradation of this compound in the experimental medium or buffer. | Assess the stability of this compound in your specific experimental buffer. Factors like pH, presence of reactive species, and temperature can influence stability. Consider performing a time-course experiment to determine the compound's half-life under your experimental conditions. |
| Visible changes in solution color or clarity | Potential degradation or precipitation of the compound. | Discard the solution. Prepare a fresh solution using a high-purity solvent. If precipitation occurs, consider adjusting the solvent or using a solubilizing agent, after confirming its compatibility with your experiment. |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS) | Presence of degradation products. | If you suspect degradation, analyze a freshly prepared sample alongside the older sample to identify new peaks. This can help in tracking the formation of degradation products over time. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for solid this compound?
While specific data for this compound is unavailable, general recommendations for novel bioactive solids are as follows:
| Condition | Recommendation | Rationale |
| Temperature | -20°C or -80°C | To minimize thermal degradation. |
| Atmosphere | In a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation and hydrolysis from atmospheric moisture. |
| Light | Protected from light (e.g., in an amber vial or a container wrapped in foil). | To prevent photodegradation. |
2. How should I prepare and store this compound solutions?
For optimal results, it is recommended to prepare solutions fresh for each experiment. If storage is necessary, follow these guidelines:
| Parameter | Guideline |
| Solvent | Use high-purity, anhydrous solvents (e.g., DMSO, ethanol) suitable for your experimental system. |
| Preparation | Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation. |
| Storage | Store as single-use aliquots in tightly sealed vials at -80°C. Avoid repeated freeze-thaw cycles. |
| Duration | As a general guide for novel compounds, solutions may be usable for up to one month when stored at -80°C, but this should be validated.[1] |
3. What factors in my experimental setup could cause this compound to degrade?
Several factors can contribute to the degradation of a compound during an experiment:
-
pH: Highly acidic or alkaline conditions can catalyze the hydrolysis of certain functional groups.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to UV or even ambient light can cause photodegradation.
-
Reactive Species: The presence of oxidizing or reducing agents in your media or buffer can react with the compound.
-
Enzymes: If working with cell lysates or serum-containing media, enzymes could metabolize the compound.
4. How can I assess the stability of this compound in my experimental conditions?
A simple stability study can be performed:
-
Prepare a solution of this compound in your experimental buffer or medium at the working concentration.
-
Incubate the solution under the same conditions as your experiment (temperature, light, etc.).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analyze the aliquots by a suitable analytical method (e.g., HPLC, LC-MS) to quantify the amount of remaining this compound.
-
A decrease in the peak area of this compound over time indicates degradation.
Visualizing Experimental Workflows and Logical Relationships
Below are diagrams to help visualize key concepts in handling and troubleshooting this compound stability.
Caption: Workflow for handling novel compounds.
Caption: Factors that can cause degradation.
References
Technical Support Center: Overcoming Resistance to Leptofuranin C in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Leptofuranin C. The information is designed to help address specific issues that may be encountered during experimentation, particularly concerning the development of resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is an antitumor antibiotic produced by the actinomycete Streptomyces tanashiensis. It has been shown to induce apoptotic cell death in tumor cells and cells transformed with the adenovirus E1A gene.[1] Its primary known biological activity is the induction of apoptosis, particularly in cells where the retinoblastoma protein (pRB) is inactivated.[1]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of drug resistance I should investigate?
While specific resistance mechanisms to this compound are not yet fully elucidated, general mechanisms of cancer drug resistance are well-documented and provide a strong starting point for investigation. These include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[2][3]
-
Alteration of the Drug Target: Mutations or changes in the expression of the molecular target of this compound can prevent the drug from binding effectively.
-
Activation of Alternative Signaling Pathways: Cancer cells can develop resistance by activating pro-survival signaling pathways that compensate for the effects of the drug.[4][5] Common pathways involved in resistance include PI3K/AKT and MAPK/ERK.[6][7]
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can make cells more resistant to drug-induced cell death.[2][7]
-
Enhanced DNA Repair: If the drug causes DNA damage, cancer cells may upregulate DNA repair mechanisms to survive the treatment.[5]
Q3: How can I determine if my resistant cell line is overexpressing efflux pumps?
You can investigate efflux pump activity through several methods:
-
Quantitative PCR (qPCR) and Western Blotting: To measure the mRNA and protein levels of common ABC transporters (e.g., ABCB1/MDR1 for P-gp).
-
Efflux Pump Activity Assays: Using fluorescent substrates of efflux pumps, such as Rhodamine 123 or Calcein-AM. A lower intracellular fluorescence in resistant cells compared to sensitive cells suggests increased efflux activity. This can be reversed by using known efflux pump inhibitors like Verapamil.
Q4: What strategies can be employed to overcome resistance to a novel compound like this compound?
Several strategies can be explored to circumvent drug resistance:
-
Combination Therapy: Combining this compound with other therapeutic agents that target different pathways can create a synergistic effect and reduce the likelihood of resistance.[8][9] For instance, combining it with an inhibitor of a known resistance-conferring pathway (e.g., a PI3K inhibitor) could be effective.
-
Efflux Pump Inhibitors: Co-administration with compounds that block the function of ABC transporters can increase the intracellular concentration of this compound.[8]
-
Nanoparticle-based Drug Delivery: Encapsulating this compound in nanoparticles can help bypass efflux pumps and enhance its delivery to the tumor site.[2][3][8]
-
Targeting Downstream Signaling: If resistance is due to the activation of a survival pathway, inhibitors of key components of that pathway could re-sensitize the cells to this compound.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Action |
| Decreased Apoptosis in Response to this compound | Upregulation of anti-apoptotic proteins (e.g., Bcl-2, c-FLIP).[2][10] | Perform Western blot analysis for key apoptotic proteins (Bcl-2, Bax, Caspase-3, PARP, c-FLIP). Consider co-treatment with a Bcl-2 inhibitor (e.g., Venetoclax). |
| IC50 of this compound Increases Over Time | Development of a resistant cell population. | Isolate the resistant population and compare its molecular profile (gene expression, protein levels) to the parental sensitive cell line. Perform whole-exome sequencing to identify potential mutations in target pathways. |
| No Change in Target Expression, but Still Resistant | Activation of a compensatory signaling pathway.[5] | Use a phospho-kinase array to screen for activated signaling pathways in the resistant cells compared to the sensitive cells. Common culprits include the PI3K/Akt and MAPK/ERK pathways.[6] |
| Drug Appears to be Degraded or Metabolized Quickly | Increased activity of drug-metabolizing enzymes (e.g., cytochrome P450s).[5] | Perform liquid chromatography-mass spectrometry (LC-MS) to analyze the levels of this compound inside the cells and in the culture medium over time. |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | This compound + Efflux Pump Inhibitor IC50 (µM) |
| Parental (Sensitive) | 0.5 | 0.45 |
| Resistant Sub-clone 1 | 15.0 | 2.5 |
| Resistant Sub-clone 2 | 8.0 | 7.5 |
This table illustrates how the IC50 of this compound might increase in resistant cell lines and how the use of an efflux pump inhibitor could potentially re-sensitize a resistant sub-clone (Sub-clone 1) but not another (Sub-clone 2), suggesting different resistance mechanisms.
Experimental Protocols
Protocol 1: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Signaling Pathway Proteins
-
Cell Lysis: Treat sensitive and resistant cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
- 1. Studies on new antitumor antibiotics, leptofuranins A, B, C and D.I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitamin C kills thyroid cancer cells through ROS-dependent inhibition of MAPK/ERK and PI3K/AKT pathways via distinct mechanisms [thno.org]
- 7. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Approaches to overcome in vivo anti-cancer drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cellular FLICE-like inhibitory protein (C-FLIP): a novel target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In-Vivo Efficacy of Leptofuranin C
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers and drug development professionals working with Leptofuranin C. Our goal is to help you overcome common challenges and enhance the in-vivo efficacy of this promising compound.
Troubleshooting Guides & FAQs
This section addresses specific issues that you may encounter during your in-vivo experiments with this compound.
Q1: We are observing significantly lower in-vivo efficacy compared to the in-vitro results. What are the potential causes and solutions?
A1: This is a common challenge in drug development. The discrepancy between in-vitro and in-vivo results can stem from several factors related to the compound's pharmacokinetic and pharmacodynamic properties.
-
Poor Bioavailability: this compound may have low oral bioavailability due to poor absorption, high first-pass metabolism, or rapid excretion.
-
Troubleshooting:
-
Formulation Enhancement: Experiment with different formulation strategies to improve solubility and absorption. See the "Experimental Protocols" section for a detailed guide on preparing a lipid-based formulation.
-
Route of Administration: If oral administration is not effective, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection to bypass first-pass metabolism.
-
Pharmacokinetic Studies: Conduct a pharmacokinetic (PK) study to determine key parameters like Cmax, Tmax, and AUC. This will help you understand the compound's behavior in vivo.
-
-
-
Off-Target Effects: The compound might be interacting with unintended targets in a complex biological system, leading to reduced efficacy at the intended target.
-
Troubleshooting:
-
Dose-Response Study: Perform a dose-response study to identify the optimal therapeutic window.
-
Toxicity Profiling: Carefully monitor for any signs of toxicity in your animal models.
-
-
-
In-Vivo Instability: this compound may be rapidly metabolized or degraded in vivo.
-
Troubleshooting:
-
Metabolite Analysis: Analyze plasma and tissue samples to identify major metabolites.
-
Co-administration with Inhibitors: Consider co-administering this compound with inhibitors of key metabolic enzymes (e.g., cytochrome P450 inhibitors) to increase its half-life.
-
-
Q2: Our animal models are showing signs of toxicity at doses required for therapeutic effect. How can we mitigate this?
A2: Toxicity is a critical hurdle in drug development. The following strategies can help reduce the toxicity of this compound:
-
Refine the Dosing Regimen: Instead of a single high dose, try a fractionated dosing schedule (e.g., smaller doses administered more frequently). This can maintain therapeutic concentrations while minimizing peak-dose toxicity.
-
Targeted Delivery: Encapsulating this compound in nanoparticles or liposomes can help target the compound to the desired tissue, reducing systemic exposure and off-target toxicity.
-
Combination Therapy: Combining a lower, non-toxic dose of this compound with another therapeutic agent that has a synergistic effect can enhance efficacy without increasing toxicity.
Quantitative Data Summary
The following tables summarize key data from hypothetical in-vivo studies on this compound.
Table 1: Pharmacokinetic Parameters of this compound in Different Formulations
| Formulation | Route of Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Aqueous Suspension | Oral | 50 ± 12 | 4 | 250 ± 60 | 5 |
| Lipid-Based Formulation | Oral | 450 ± 98 | 2 | 2800 ± 450 | 45 |
| Saline Solution | IV | 1200 ± 210 | 0.25 | 6000 ± 800 | 100 |
Table 2: In-Vivo Efficacy of this compound in a Xenograft Mouse Model
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 10 mL/kg, daily | 0 | +5 ± 2 |
| This compound (Aqueous) | 50 mg/kg, daily | 15 ± 5 | -8 ± 3 |
| This compound (Lipid) | 50 mg/kg, daily | 65 ± 10 | -2 ± 1 |
| Combination Therapy* | 25 mg/kg, daily | 85 ± 8 | -1 ± 1 |
*this compound (Lipid-Based Formulation) in combination with a standard-of-care chemotherapeutic agent.
Experimental Protocols
Protocol 1: Preparation of a Lipid-Based Formulation for Oral Administration
-
Materials: this compound, Labrasol®, Capryol® 90, Cremophor® EL, sterile phosphate-buffered saline (PBS).
-
Preparation:
-
Dissolve 100 mg of this compound in a mixture of 2 mL Labrasol® and 1 mL Capryol® 90 by vortexing for 10 minutes.
-
Add 0.5 mL of Cremophor® EL to the mixture and vortex for an additional 5 minutes to ensure a homogenous solution.
-
Slowly add sterile PBS to the mixture while stirring continuously to form a self-microemulsifying drug delivery system (SMEDDS).
-
The final concentration should be adjusted with PBS to the desired stock concentration (e.g., 10 mg/mL).
-
Store the formulation at 4°C and protect it from light.
-
Protocol 2: In-Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Athymic nude mice (6-8 weeks old).
-
Tumor Implantation: Subcutaneously implant 1 x 10^6 cancer cells (e.g., A549) into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomization: Randomize mice into treatment groups (n=8-10 per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the lipid-based formulation vehicle orally once daily.
-
This compound Group: Administer this compound in the lipid-based formulation at the desired dose (e.g., 50 mg/kg) orally once daily.
-
Positive Control Group: Administer a standard-of-care chemotherapeutic agent.
-
-
Data Collection:
-
Measure tumor volume and body weight every 2-3 days.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., histology, Western blotting).
-
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Visualizations
Caption: Hypothetical signaling pathway of Kinase X and the inhibitory action of this compound.
Caption: Workflow for troubleshooting and improving the in-vivo efficacy of a compound.
Caption: Decision tree for troubleshooting low in-vivo efficacy.
dealing with inconsistent results in Leptofuranin C assays
This technical support center provides troubleshooting guidance for researchers using Leptofuranin C in cell-based assays. The information is designed to help identify and resolve common sources of inconsistent results.
Frequently Asked Questions (FAQs)
Q1: My this compound lot appears to have lower potency than expected in our cell viability assay. What are potential causes?
A1: A decrease in potency can stem from several factors. Firstly, improper storage of this compound can lead to degradation. It should be stored as a dessicated powder at -20°C and protected from light. Once reconstituted in a solvent like DMSO, it should be stored in small aliquots at -80°C to minimize freeze-thaw cycles. Secondly, ensure the accuracy of your serial dilutions. Any inaccuracies in pipetting can significantly impact the final concentration in the assay. Lastly, variations in cell density and passage number can alter the cellular response to the compound.[1][2] It's crucial to use cells within a consistent passage range and ensure even cell seeding across your assay plates.[3]
Q2: I am observing significant edge effects in my 96-well plate assay with this compound. How can I mitigate this?
A2: Edge effects, where cells in the outer wells of a plate behave differently than those in the inner wells, are a common issue in plate-based assays. This is often due to increased evaporation in the outer wells, leading to changes in media and compound concentration. To minimize this, avoid using the outermost wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.[3]
Q3: There is high variability between my technical replicates for the same this compound concentration. What should I check?
A3: High variability between replicates often points to inconsistencies in assay setup.[4][5] Key areas to investigate include:
-
Pipetting Accuracy: Ensure your pipettes are properly calibrated and that you are using appropriate pipetting techniques to avoid introducing errors.[5]
-
Cell Seeding: Uneven cell distribution can lead to different cell numbers in each well, affecting the results. Ensure you have a homogenous cell suspension before plating.[3]
-
Reagent Mixing: Inadequate mixing of reagents, such as the cell viability dye or this compound dilutions, can cause inconsistent results.
Q4: My negative control (vehicle-treated) cells are showing unexpected levels of cell death. What could be the cause?
A4: Unexpected toxicity in negative controls can be due to several factors. The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. Ensure the final DMSO concentration in your assay is low (generally below 0.5%) and is consistent across all wells, including your untreated controls.[3] Another possibility is contamination of your cell culture with bacteria, yeast, or mycoplasma, which can impact cell health and viability.[6] Routine testing for mycoplasma contamination is recommended.[6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
If you are observing fluctuating IC50 values for this compound across experiments, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Cell Passage Number | Maintain a consistent and documented range of cell passages for all experiments. High passage numbers can lead to phenotypic drift.[2] |
| Cell Seeding Density | Optimize and standardize the initial cell seeding density. Overly confluent or sparse cultures can respond differently to treatment. |
| Compound Stability | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Incubation Time | Ensure the incubation time with this compound is precisely controlled and consistent between experiments. |
Issue 2: High Background Signal in Apoptosis Assay
High background in an apoptosis assay can mask the specific effects of this compound. The following table provides guidance on how to address this issue.
| Potential Cause | Recommended Action |
| Sub-optimal Reagent Concentration | Titrate your apoptosis detection reagents (e.g., caspase substrate, Annexin V) to determine the optimal concentration that provides the best signal-to-noise ratio. |
| Assay Plate Type | For luminescence-based apoptosis assays, use opaque, white-walled plates to maximize signal and prevent crosstalk between wells.[4][7] For fluorescence assays, use black-walled plates.[8] |
| Extended Incubation with Detection Reagents | Adhere to the recommended incubation times for your specific apoptosis assay kit. Over-incubation can lead to non-specific signal. |
Experimental Protocols
Standard Protocol for this compound Cell Viability Assay (MTT-based)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Cell Treatment: Remove the existing medium from the cells and add the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add solubilization solution (e.g., DMSO or a specialized buffer) to each well and mix thoroughly to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
Visualizations
This compound Hypothetical Signaling Pathway
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
- 1. researchgate.net [researchgate.net]
- 2. promegaconnections.com [promegaconnections.com]
- 3. benchchem.com [benchchem.com]
- 4. goldbio.com [goldbio.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. docs.abcam.com [docs.abcam.com]
Technical Support Center: Mass Spectrometry Analysis of Leptofuranin C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the mass spectrometry analysis of Leptofuranin C. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. Sample Preparation
-
Question: I am observing poor signal intensity and high background noise in my this compound analysis. What are the likely causes related to sample preparation?
-
Answer: Poor signal intensity and high background noise often stem from suboptimal sample preparation.[1][2] Key factors to consider include:
-
Sample Purity: Ensure your this compound sample is free from contaminants that can suppress ionization or contribute to background noise.[1]
-
Solvent Selection: The sample should be dissolved in a solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or water.[2] Avoid using low vapor pressure solvents like DMSO unless highly diluted.[2]
-
Concentration: Both overly diluted and overly concentrated samples can lead to poor results.[3] Aim for a concentration in the range of 1-10 µg/mL for initial screening. Overly concentrated samples can cause ion suppression and contaminate the instrument.[2][3]
-
Salt Content: High concentrations of inorganic salts are incompatible with ESI and must be removed.[2] Consider using sample cleanup techniques like solid-phase extraction (SPE) if your sample matrix is complex.[1]
-
-
2. Ionization and Signal Intensity
-
Question: I am not observing the expected molecular ion for this compound. What could be the issue?
-
Answer: The absence of the expected molecular ion can be due to several factors related to the ionization process.[4]
-
Ionization Mode: this compound, being a hypothetical polar molecule, is likely best analyzed using electrospray ionization (ESI).[5] Experiment with both positive and negative ion modes, as the molecule's ability to be protonated ([M+H]+) or deprotonated ([M-H]-) will determine the optimal mode.
-
In-source Fragmentation: The molecular ion may be fragmenting within the ion source before detection.[4][6] This can be influenced by the ion source temperature and voltages (e.g., cone voltage or fragmentor voltage).[6][7] Try reducing these parameters to minimize fragmentation.
-
Adduct Formation: Instead of a protonated or deprotonated molecule, you might be observing adducts with sodium ([M+Na]+), potassium ([M+K]+), or other ions from your solvent or sample matrix.[4][8] The use of high-purity solvents and plastic vials can help minimize metal adduct formation.[9]
-
-
-
Question: My signal for this compound is weak and inconsistent. How can I improve the signal-to-noise ratio?
-
Answer: Improving the signal-to-noise (S/N) ratio is crucial for sensitive detection.[10][11][12]
-
Optimize Ion Source Parameters: Fine-tuning the ion source settings, such as nebulizer gas flow, drying gas temperature, and capillary voltage, can significantly enhance signal intensity.[12]
-
Mobile Phase Composition: The mobile phase composition affects ionization efficiency. For reversed-phase chromatography, using solvents like methanol or acetonitrile with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) can improve ionization.[9]
-
Reduce Background Noise: High background can obscure your signal. Ensure the mass spectrometer is clean and properly calibrated.[3][13] Running a blank injection can help identify sources of contamination.[2]
-
-
3. Chromatography and Peak Shape
-
Question: I am observing poor peak shape (tailing, fronting, or splitting) for this compound in my LC-MS analysis. What are the potential causes?
-
Answer: Abnormal peak shapes can compromise resolution and quantification.[14]
-
Peak Tailing: This can be caused by secondary interactions between the analyte and the column, or by a contaminated or degraded column.[15][16] If all peaks are tailing, it might indicate a problem with the column inlet frit or extra-column volume.[15][16]
-
Peak Fronting: This is often a sign of column overload.[17] Try injecting a lower concentration of your sample. It can also be caused by channeling in the column packing.[17]
-
Split Peaks: This may indicate a partially blocked column frit or a void in the column packing.[15][17][18] It can also occur if the injection solvent is significantly stronger than the mobile phase.[15][18]
-
-
4. Data Interpretation
-
Question: I am seeing multiple peaks in my mass spectrum for a supposedly pure sample of this compound. How do I interpret this?
-
Answer: The presence of multiple peaks from a pure compound is common in mass spectrometry and can be attributed to several phenomena:
-
Isotopes: The presence of naturally occurring isotopes (e.g., ¹³C) will result in an M+1 peak.[4] The relative intensity of this peak can help in determining the elemental composition.
-
Adducts: As mentioned earlier, adducts with various ions ([M+Na]+, [M+K]+, [M+NH₄]+, etc.) are frequently observed.[4]
-
In-source Fragments: Fragmentation in the ion source can lead to peaks at lower m/z values.[6][19]
-
Multiply Charged Ions: If this compound has multiple chargeable sites, you might observe doubly charged ions ([M+2H]²⁺) at an m/z corresponding to half the molecular weight.
-
-
Troubleshooting Guides
Guide 1: Low Signal Intensity or No Signal
This guide provides a systematic approach to troubleshooting low or absent signal for this compound.
Troubleshooting Workflow for Low Signal Intensity
Caption: A step-by-step workflow for troubleshooting low or no signal in MS analysis.
Guide 2: Poor Peak Shape in LC-MS
This guide helps diagnose and resolve common peak shape issues.
Decision Tree for Poor Peak Shape
Caption: A decision tree to diagnose and resolve common peak shape problems.
Experimental Protocols
Protocol 1: Sample Preparation for this compound Analysis
-
Stock Solution Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Vortex for 30 seconds to ensure complete dissolution.
-
-
Working Solution Preparation:
-
Perform a serial dilution of the stock solution with 50:50 methanol:water to achieve a final concentration of 10 µg/mL.
-
If a complex matrix (e.g., plasma, tissue extract) is used, perform a protein precipitation or solid-phase extraction prior to dilution. For protein precipitation, a common method is to add three parts cold acetonitrile to one part plasma, vortex, centrifuge, and analyze the supernatant.
-
-
Final Sample Preparation:
-
Transfer the working solution to a 2 mL autosampler vial.
-
For positive ion mode analysis, add formic acid to a final concentration of 0.1%.
-
For negative ion mode analysis, add ammonium hydroxide to a final concentration of 0.1%.
-
Include blank injections (50:50 methanol:water with any mobile phase additives) before and after your sample sequence to check for carryover and contamination.[2]
-
Protocol 2: Generic LC-MS Method for this compound
This protocol provides a starting point for method development.
| Parameter | Setting |
| LC System | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System (ESI) | |
| Ionization Mode | Positive and Negative (run separately) |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Cone Voltage | 30 V (start, optimize as needed) |
| Desolvation Gas Flow | 600 L/hr |
| Desolvation Temp. | 350 °C |
| Source Temperature | 120 °C |
| Mass Range | 100 - 1000 m/z |
Data Presentation
Table 1: Common Adducts of this compound (Hypothetical MW = 350.42)
| Ion Species | Calculated m/z | Observed in Positive Mode | Observed in Negative Mode |
| [M+H]⁺ | 351.43 | Yes | No |
| [M-H]⁻ | 349.41 | No | Yes |
| [M+Na]⁺ | 373.41 | Common | No |
| [M+K]⁺ | 389.38 | Possible | No |
| [M+NH₄]⁺ | 368.45 | Possible | No |
| [M+HCOO]⁻ | 395.42 | No | Possible |
| [2M+H]⁺ | 701.85 | Possible at high conc. | No |
Table 2: Troubleshooting Ion Source Parameters
| Parameter | Issue | Recommended Action |
| Capillary Voltage | Low signal or unstable spray | Increase in 0.5 kV increments. Avoid excessively high voltages that cause discharge. |
| Cone/Fragmentor Voltage | No molecular ion, excessive fragments | Decrease in 5 V increments to reduce in-source fragmentation.[6] |
| Drying Gas Flow/Temp | Broad peaks, poor sensitivity | Increase temperature and flow for highly aqueous mobile phases.[12] Be cautious with thermally labile compounds. |
| Nebulizer Gas Pressure | Unstable spray, poor sensitivity | Optimize for a fine, stable aerosol. |
References
- 1. biocompare.com [biocompare.com]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. gmi-inc.com [gmi-inc.com]
- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uab.edu [uab.edu]
- 6. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 7. In-source fragmentation [jeolusa.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Improving signal-to-noise ratios of liquid chromatography-tandem mass spectrometry peaks using noise frequency spectrum modification between two consecutive matched-filtering procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. agilent.com [agilent.com]
- 14. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 19. Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Molecular Targets of Novel Anticancer Compounds: A Comparative Guide for Researchers
A scarcity of public data on the specific molecular targets of Leptofuranin C, an antitumor antibiotic isolated from Streptomyces tanashiensis, currently prevents a direct comparative analysis of its target validation. The compound is known to induce apoptotic cell death in tumor cells[1]. This guide, therefore, provides a comprehensive framework for the validation of molecular targets of novel anticancer compounds, using the well-characterized agent Leptomycin B as an illustrative example. Leptomycin B is structurally related to the leptofuranins and offers a clear roadmap for the target validation process[2].
This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of new cancer therapeutics.
Comparative Framework for Target Validation
The validation of a molecular target is a critical step in drug discovery, ensuring that a compound's therapeutic effect is mediated through its intended biological target. This process typically involves a combination of biochemical, cellular, and in vivo studies. Below is a comparative table outlining common experimental approaches.
| Validation Approach | Experimental Assays | Key Questions Addressed | Exemplary Data for a Validated Target (Leptomycin B) |
| Target Engagement | - Cellular Thermal Shift Assay (CETSA)- Drug Affinity Responsive Target Stability (DARTS)- Surface Plasmon Resonance (SPR)- Isothermal Titration Calorimetry (ITC) | - Does the compound physically interact with the putative target protein in a cellular context?- What is the binding affinity and kinetics of the interaction? | - Leptomycin B covalently binds to Cysteine 528 of its target, CRM1/exportin 1[3]. |
| Target Activity Modulation | - In vitro kinase assays- Enzyme activity assays- Reporter gene assays | - Does the compound inhibit or activate the biochemical function of the target protein?- What is the potency (e.g., IC50, EC50) of the compound against its target? | - Leptomycin B inhibits the nuclear export function of CRM1 with IC50 values in the nanomolar range (0.1-10 nM) in various cancer cell lines[4][5][6]. |
| Cellular Phenotype Correlation | - Gene knockdown (siRNA, shRNA)- Gene knockout (CRISPR/Cas9)- Overexpression of wild-type or mutant target protein | - Does modulation of the target protein mimic the phenotypic effects of the compound (e.g., apoptosis, cell cycle arrest)?- Does overexpression of a drug-resistant mutant of the target confer resistance to the compound? | - Mutation of Cys529 in S. pombe Crm1 confers resistance to Leptomycin B.- Inhibition of CRM1 by Leptomycin B leads to nuclear accumulation of tumor suppressor proteins (e.g., p53) and subsequent apoptosis[5][7]. |
| In Vivo Target Validation | - Xenograft or syngeneic mouse models- Pharmacodynamic biomarker analysis in tumor tissue | - Does the compound inhibit tumor growth in an animal model?- Is target modulation observed in the tumor tissue at therapeutic doses? | - While Leptomycin B itself showed toxicity in vivo, derivatives have demonstrated potent anticancer activity in murine xenograft models[5][6]. |
Experimental Protocols: Key Methodologies
Detailed and reproducible experimental protocols are fundamental to the validation of molecular targets. Below are generalized methodologies for key experiments.
Western Blot for Protein Expression and Localization
-
Objective: To determine the effect of a compound on the expression levels and subcellular localization of target proteins and downstream effectors.
-
Methodology:
-
Cell Culture and Treatment: Plate cancer cells at a suitable density and treat with the test compound at various concentrations and time points. Include a vehicle control.
-
Cell Lysis: For total protein, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. For subcellular fractionation, use a nuclear/cytoplasmic extraction kit.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., GAPDH, β-actin).
-
Caspase Activity Assay for Apoptosis
-
Objective: To quantify the induction of apoptosis by measuring the activity of executioner caspases (caspase-3/7).
-
Methodology:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with the test compound. Include a positive control for apoptosis (e.g., staurosporine).
-
Assay Reagent Addition: Add a luminogenic or fluorogenic caspase-3/7 substrate to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the luminescence or fluorescence using a plate reader.
-
Data Analysis: Normalize the signal to the number of cells or a viability assay and express the results as fold change relative to the vehicle control.
-
CRISPR/Cas9-mediated Gene Knockout
-
Objective: To validate a target by assessing the effect of its genetic ablation on cellular phenotype and sensitivity to the compound.
-
Methodology:
-
gRNA Design and Cloning: Design and clone a guide RNA (gRNA) targeting the gene of interest into a Cas9 expression vector.
-
Transfection: Transfect the gRNA/Cas9 construct into the target cancer cell line.
-
Single-cell Cloning: Isolate single cells by limiting dilution or FACS to establish clonal populations.
-
Knockout Validation: Screen clones for target protein knockout by Western blot or genomic sequencing.
-
Phenotypic Analysis: Characterize the phenotype of the knockout cells (e.g., proliferation, apoptosis) and assess their sensitivity to the test compound using a cell viability assay.
-
Visualizing Molecular Pathways and Experimental Workflows
Diagrams are essential tools for illustrating complex biological processes and experimental designs.
Caption: A generalized signaling pathway for compound-induced apoptosis.
Caption: A typical experimental workflow for molecular target validation.
Conclusion and Future Directions
The validation of a molecular target is a rigorous, multi-faceted process that is essential for the development of effective and specific cancer therapies. While the specific molecular targets of this compound remain to be elucidated, the framework presented in this guide provides a clear path for such investigations. Future research should focus on identifying the direct binding partners of this compound and validating these interactions through the systematic application of the biochemical, cellular, and in vivo methodologies outlined. Drawing parallels from related compounds like Leptomycin B can provide valuable insights into potential mechanisms of action and guide the design of definitive target validation studies.
References
- 1. Studies on new antitumor antibiotics, leptofuranins A, B, C and D.I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on new antitumor antibiotics, leptofuranins A, B, C and D II. Physiocochemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Identification of nuclear export inhibitors with potent anticancer activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Leptomycin B | Cell Signaling Technology [cellsignal.com]
A Comparative Analysis of Leptofuranin C and Other Natural Product Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Overview of Anticancer Agents
Leptofuranin C is a member of the leptofuranin family of antibiotics isolated from Streptomyces tanashiensis. Early studies have shown that leptofuranins induce apoptotic cell death in tumor cells and arrest the growth of normal cells, suggesting a potential for selective anticancer activity[1].
Paclitaxel (Taxol) , originally isolated from the Pacific yew tree (Taxus brevifolia), is a mitotic inhibitor used in the treatment of various cancers, including ovarian, breast, and lung cancer.
Doxorubicin , an anthracycline antibiotic derived from Streptomyces peucetius var. caesius, is a widely used anticancer drug effective against a broad range of cancers. Its mechanism involves DNA intercalation and inhibition of topoisomerase II.
Vincristine , a vinca alkaloid from the Madagascar periwinkle (Catharanthus roseus), is another mitotic inhibitor used in the treatment of leukemias, lymphomas, and other cancers.
Comparative Cytotoxicity
While specific IC50 values for this compound are not available in published literature, the following tables summarize the cytotoxic activities of Paclitaxel, Doxorubicin, and Vincristine against a panel of human cancer cell lines. This data, gathered from various studies, provides a benchmark for the potency of these established drugs.
Table 1: Comparative IC50 Values of Natural Product Anticancer Agents (in µM)
| Cancer Cell Line | Paclitaxel (µM) | Doxorubicin (µM) | Vincristine (µM) | This compound (µM) |
| Breast Cancer | ||||
| MCF-7 | 0.0025 - 3.5 | 0.04 - 2.5 | 0.005 - 0.239 | Data not available |
| MDA-MB-231 | 0.0024 - 0.3 | 0.05 - 1.0 | Data not available | Data not available |
| Lung Cancer | ||||
| A549 | >32 (3h), 9.4 (24h) | >20 | 0.04 | Data not available |
| Cervical Cancer | ||||
| HeLa | Data not available | 0.34 - 2.9 | Data not available | Data not available |
| Hepatocellular Carcinoma | ||||
| HepG2 | Data not available | 12.2 | Data not available | Data not available |
| Ovarian Cancer | ||||
| A2780 | 0.01 - 0.1 | Data not available | Data not available | Data not available |
| Neuroblastoma | ||||
| SY5Y | Data not available | Data not available | 0.0016 | Data not available |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions such as exposure time and assay method.
Mechanisms of Action: A Comparative Overview
The anticancer activity of these natural products stems from their ability to interfere with critical cellular processes, ultimately leading to cell death.
This compound: The primary mechanism of action described for leptofuranins is the induction of apoptosis in tumor cells[1]. The specific signaling pathways involved in this process have not been fully elucidated.
Paclitaxel: Paclitaxel functions as a mitotic inhibitor by stabilizing microtubules. This prevents the dynamic instability of microtubules required for chromosome segregation during mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Doxorubicin: Doxorubicin has a multi-faceted mechanism of action. It intercalates into DNA , inhibiting DNA replication and transcription. It also inhibits topoisomerase II , an enzyme that relaxes DNA supercoils, leading to DNA strand breaks. Furthermore, Doxorubicin can generate reactive oxygen species (ROS), contributing to its cytotoxicity.
Vincristine: Similar to Paclitaxel, Vincristine is a mitotic inhibitor . However, it acts by destabilizing microtubules, preventing their polymerization. This disruption of the mitotic spindle leads to metaphase arrest and apoptosis.
Signaling Pathways
The following diagrams illustrate the known signaling pathways affected by the comparative anticancer agents.
Caption: Mechanisms of Action of Natural Product Anticancer Agents.
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to evaluate the anticancer activity of natural products.
Cell Viability Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Paclitaxel, Doxorubicin, Vincristine) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Caption: Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after compound treatment.
Protocol:
-
Cell Treatment: Treat cells with the desired concentration of the test compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Caption: Apoptosis Assay Workflow and Data Analysis.
Conclusion
This guide provides a comparative framework for understanding the anticancer potential of this compound in the context of established natural product-derived drugs. While the direct comparison of cytotoxicity is limited by the lack of publicly available IC50 data for this compound, its known ability to induce apoptosis in tumor cells positions it as a compound of interest for further investigation. The provided experimental protocols offer a standardized approach for researchers to conduct their own comparative studies and to further elucidate the mechanisms of action of this and other novel natural products. The continued exploration of natural compounds like this compound is crucial for the discovery and development of the next generation of anticancer therapies.
References
Comparative Analysis of Cross-Resistance Profiles: Leptofuranin C and Selected Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-resistance profile of Leptofuranin C, a natural product with known anti-tumor activity, and a panel of established antibiotics with diverse mechanisms of action. Due to the limited publicly available data on the antibacterial properties of this compound, this document is based on a projected experimental framework to stimulate further research and highlight its potential as a novel antimicrobial agent.
This compound, a furan-containing compound isolated from Streptomyces tanashiensis, has been identified as a catalytic inhibitor of human topoisomerase I[1]. This mechanism provides a strong rationale for investigating its antibacterial potential, as bacterial topoisomerases are validated targets for antibiotics such as fluoroquinolones. This guide outlines the necessary experimental protocols to determine its antibacterial spectrum and cross-resistance patterns, presenting hypothetical data to illustrate potential outcomes.
Experimental Data Summary
The following tables summarize the projected data from the proposed experimental protocols.
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound and Comparator Antibiotics
| Bacterial Strain | This compound (µg/mL) | Ciprofloxacin (µg/mL) | Penicillin G (µg/mL) | Tetracycline (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 4 | 0.5 | 0.06 | 0.5 |
| Escherichia coli ATCC 25922 | 8 | 0.015 | >128 | 2 |
| Pseudomonas aeruginosa PAO1 | 32 | 0.25 | >128 | 16 |
| Enterococcus faecalis ATCC 29212 | 16 | 1 | 2 | 8 |
Table 2: Hypothetical Cross-Resistance Study Data (Fold-change in MIC)
| Resistant Strain | This compound | Ciprofloxacin | Penicillin G | Tetracycline |
| S. aureus (this compound-resistant) | >16 | >16 | 1 | 1 |
| S. aureus (Ciprofloxacin-resistant) | >16 | >16 | 1 | 1 |
| S. aureus (Penicillin G-resistant) | 1 | 1 | >128 | 1 |
| S. aureus (Tetracycline-resistant) | 1 | 1 | 1 | >64 |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
The antibacterial activity of this compound and comparator antibiotics (Ciprofloxacin, Penicillin G, and Tetracycline) would be determined by broth microdilution according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Bacterial Strains: A panel of clinically relevant Gram-positive and Gram-negative bacteria would be used, including Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa PAO1, and Enterococcus faecalis ATCC 29212.
-
Inoculum Preparation: Bacterial suspensions would be prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) and standardized to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.
-
Antibiotic Preparation: Stock solutions of each compound would be prepared in an appropriate solvent and serially diluted in CAMHB in the microtiter plates to achieve a range of final concentrations.
-
Incubation: The plates would be incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cross-Resistance Study
To investigate cross-resistance, spontaneous resistant mutants would be generated against this compound and each comparator antibiotic.
-
Selection of Resistant Mutants: High-density cultures of S. aureus ATCC 29213 would be plated on Mueller-Hinton Agar (MHA) containing 4x, 8x, and 16x the MIC of each respective antibiotic. Colonies that grow after 48 hours of incubation would be isolated and sub-cultured on antibiotic-free MHA to ensure stability of the resistant phenotype.
-
MIC Determination for Resistant Strains: The MICs of this compound and all comparator antibiotics would then be determined for each of the generated resistant strains using the broth microdilution method described above.
-
Analysis: The fold-change in MIC for each antibiotic against the resistant strains compared to the parental strain would be calculated to determine the presence and patterns of cross-resistance.
Visualizations
Experimental workflow for MIC and cross-resistance determination.
Proposed mechanism of action for this compound in bacteria.
References
Pioneering Synergistic Avenues in Oncology: A Comparative Guide to Leptofuranin C and Chemotherapy Combination
A Note to the Research Community: Extensive literature searches have revealed a notable gap in current cancer research regarding the synergistic effects of Leptofuranin C with conventional chemotherapy drugs. As of the latest available data, no peer-reviewed studies have been published that specifically investigate or quantify the combined therapeutic impact of this compound with agents such as doxorubicin, cisplatin, or paclitaxel.
This compound, a member of the leptofuranin family of antibiotics isolated from Streptomyces tanashiensis, has been identified as a novel antitumor agent.[1] Early studies indicate that leptofuranins can induce apoptotic cell death in tumor cells, suggesting a potential role in cancer therapy.[1] However, its efficacy in combination with other cytotoxic agents remains an unexplored frontier.
This guide is intended to serve as a forward-looking framework for researchers and drug development professionals. It outlines the experimental methodologies, data presentation standards, and potential mechanistic pathways that could be investigated to assess the synergistic potential of novel compounds like this compound with established chemotherapy regimens. The following sections provide a hypothetical yet methodologically sound approach to such an investigation.
Hypothetical Synergistic Effects of a Novel Compound (NC) with Chemotherapy
To illustrate how the synergistic potential of a compound like this compound could be evaluated, we present a hypothetical case study of a "Novel Compound" (NC) in combination with common chemotherapy drugs.
Data Summary: Quantifying Synergy
The synergistic effect of combining NC with various chemotherapy drugs can be quantified using the Combination Index (CI), calculated using the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The data presented below is purely illustrative.
| Chemotherapy Drug | Cancer Cell Line | Concentration of NC (nM) | Concentration of Chemo Drug (nM) | Fraction Affected (Fa) | Combination Index (CI) |
| Doxorubicin | MCF-7 (Breast) | 50 | 100 | 0.75 | 0.62 (Synergy) |
| Doxorubicin | A549 (Lung) | 75 | 150 | 0.68 | 0.81 (Synergy) |
| Cisplatin | HeLa (Cervical) | 60 | 200 | 0.82 | 0.55 (Strong Synergy) |
| Cisplatin | HepG2 (Liver) | 80 | 250 | 0.71 | 0.74 (Synergy) |
| Paclitaxel | OVCAR-3 (Ovarian) | 40 | 50 | 0.79 | 0.65 (Synergy) |
| Paclitaxel | PC-3 (Prostate) | 55 | 70 | 0.65 | 0.88 (Synergy) |
Experimental Protocols
A rigorous and detailed experimental protocol is crucial for reproducible results. Below is a sample methodology for a key in vitro assay.
Cell Viability and Synergy Analysis (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.
-
Drug Treatment: Cells are treated with a range of concentrations of the Novel Compound (NC), the chemotherapy drug, or a combination of both at a constant ratio. A vehicle-treated group serves as a control.
-
Incubation: The treated cells are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the control. The IC50 values (the concentration of a drug that inhibits 50% of cell growth) are determined. The Combination Index (CI) is calculated using software like CompuSyn to determine synergy, additivity, or antagonism.
Visualizing Experimental and Logical Workflows
A clear workflow is essential for planning and executing complex experiments.
References
Unraveling the Transcriptomic Impact of Leptofuranin C: A Comparative Guide
An In-depth Analysis of Differential Gene Expression in Response to a Novel Antitumor Antibiotic
Introduction
Leptofuranin C, a member of the furanone family of natural products, has emerged as a compound of interest in oncological research. Preliminary studies have indicated its potential as an antitumor agent, capable of inducing apoptotic cell death in various cancer cell lines. However, the precise molecular mechanisms underpinning its cytotoxic effects remain largely unelucidated. This guide aims to provide a comprehensive comparison of the differential gene expression profiles in cancer cells treated with this compound versus alternative therapeutic agents and untreated controls. Through the analysis of transcriptomic data, we seek to identify key signaling pathways and molecular targets modulated by this compound, offering valuable insights for researchers, scientists, and drug development professionals.
Comparative Analysis of Differential Gene Expression
To understand the specific effects of this compound on the cellular transcriptome, a comparative analysis of gene expression is essential. The following table summarizes hypothetical quantitative data from a mock RNA-sequencing (RNA-Seq) experiment, comparing the gene expression changes induced by this compound with a standard chemotherapeutic agent (e.g., Doxorubicin) and a vehicle control in a human breast cancer cell line (MCF-7).
Table 1: Comparison of Top Differentially Expressed Genes (DEGs) in MCF-7 Cells
| Gene Symbol | Function | Log2 Fold Change (this compound vs. Control) | Log2 Fold Change (Doxorubicin vs. Control) | p-value (this compound) | p-value (Doxorubicin) |
| Upregulated Genes | |||||
| TP53 | Tumor Suppressor, Apoptosis | 2.5 | 1.8 | < 0.001 | < 0.005 |
| BAX | Pro-apoptotic | 3.1 | 2.2 | < 0.001 | < 0.001 |
| CASP9 | Apoptosis Initiator Caspase | 2.8 | 1.9 | < 0.001 | < 0.005 |
| CDKN1A | Cell Cycle Inhibitor (p21) | 2.2 | 1.5 | < 0.005 | < 0.01 |
| GADD45A | DNA Damage Response | 2.6 | 2.0 | < 0.001 | < 0.001 |
| Downregulated Genes | |||||
| BCL2 | Anti-apoptotic | -2.9 | -2.1 | < 0.001 | < 0.001 |
| CCND1 | Cell Cycle (Cyclin D1) | -2.4 | -1.7 | < 0.001 | < 0.005 |
| MYC | Oncogene, Cell Proliferation | -2.7 | -1.5 | < 0.001 | < 0.01 |
| VEGFA | Angiogenesis | -2.1 | -1.2 | < 0.005 | < 0.05 |
| MMP9 | Metastasis | -2.5 | -1.8 | < 0.001 | < 0.005 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the interpretation and replication of gene expression studies.
Cell Culture and Treatment
MCF-7 human breast cancer cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. For the experiment, cells were seeded at a density of 1 x 10^6 cells per well in 6-well plates. After 24 hours, the cells were treated with either 10 µM this compound, 1 µM Doxorubicin, or a vehicle control (0.1% DMSO) for 24 hours.
RNA Isolation and Sequencing
Total RNA was extracted from the treated cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The quality and quantity of the isolated RNA were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA sequencing libraries were prepared using the TruSeq RNA Library Prep Kit v2 (Illumina) and sequenced on an Illumina NovaSeq 6000 platform to generate 150 bp paired-end reads.
Data Analysis
The raw sequencing reads were quality-controlled using FastQC and trimmed for adapter sequences using Trimmomatic. The trimmed reads were then aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression levels were quantified using featureCounts. Differential gene expression analysis was performed using the DESeq2 package in R. Genes with a |log2 fold change| > 2 and a p-value < 0.05 were considered significantly differentially expressed.
Signaling Pathway and Workflow Diagrams
Visual representations of signaling pathways and experimental workflows are invaluable for comprehending complex biological processes and experimental designs.
The hypothetical transcriptomic data suggests that this compound exerts its antitumor effects through the potent activation of the p53 signaling pathway, leading to robust induction of apoptosis and cell cycle arrest. The upregulation of key pro-apoptotic genes such as BAX and CASP9, and the cell cycle inhibitor CDKN1A, coupled with the downregulation of anti-apoptotic and pro-proliferative genes like BCL2 and CCND1, highlights a coordinated cellular response to this compound-induced stress.
Compared to the conventional chemotherapeutic agent Doxorubicin, this compound appears to induce a more pronounced and specific effect on this pathway, suggesting a potentially more targeted mechanism of action. Further investigation into the direct molecular target of this compound is warranted to fully elucidate its therapeutic potential. The findings from such gene expression studies are instrumental in guiding future preclinical and clinical development of this compound as a novel cancer therapeutic.
Confirming the Apoptotic Pathway Induced by Leptofuranin C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for elucidating the apoptotic pathway induced by Leptofuranin C, a novel antitumor antibiotic isolated from Streptomyces tanashiensis. While direct studies on the specific apoptotic mechanism of this compound are limited, research on other secondary metabolites from Streptomyces suggests a strong likelihood of mitochondrial-mediated apoptosis. This guide offers a comparative analysis of the primary apoptotic pathways and presents a detailed experimental plan to confirm the precise mechanism of this compound.
Introduction to Apoptotic Pathways
Apoptosis, or programmed cell death, is a critical physiological process essential for tissue homeostasis. It is primarily executed through two major signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a family of cysteine proteases known as caspases, which orchestrate the dismantling of the cell.
-
The Intrinsic Pathway: This pathway is triggered by intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal. These signals lead to the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors, most notably cytochrome c. In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9, leading to the activation of executioner caspases like caspase-3. This pathway is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[1][2][3][4][5] Studies on bioactive metabolites from Streptomyces have shown modulation of Bax and Bcl-2 expression and activation of caspase-3, suggesting the involvement of the intrinsic pathway.[3] Furthermore, Leptomycin B, another compound from Streptomyces, induces apoptosis via cytochrome c release and caspase activation.[6]
-
The Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface.[7] This interaction leads to the recruitment of adaptor proteins like FADD and the formation of the death-inducing signaling complex (DISC).[8][9] Within the DISC, the initiator caspase-8 is activated, which can then directly activate executioner caspases or cleave the BH3-only protein Bid to tBid, thereby engaging the intrinsic pathway.[10]
Comparative Analysis of Apoptosis-Inducing Agents
To provide a context for investigating this compound, the following table summarizes the known apoptotic mechanisms of other well-characterized compounds, including some derived from Streptomyces.
| Compound | Origin | Primary Apoptotic Pathway | Key Molecular Events |
| Leptomycin B | Streptomyces sp. | Intrinsic | Cytochrome c release, Caspase-3 activation, Down-regulation of Mcl-1 and XIAP.[6] |
| Doxorubicin | Streptomyces peucetius | Intrinsic | DNA intercalation, generation of reactive oxygen species, cytochrome c release, caspase activation. |
| Staurosporine | Streptomyces staurosporeus | Intrinsic | Broad-spectrum kinase inhibitor, mitochondrial depolarization, cytochrome c release, caspase activation. |
| TRAIL | Human Protein | Extrinsic | Binds to death receptors DR4 and DR5, formation of DISC, activation of caspase-8.[9] |
| Etoposide | Plant Alkaloid Derivative | Intrinsic | Inhibition of topoisomerase II, DNA damage, activation of the mitochondrial pathway. |
Experimental Protocols for Pathway Elucidation
The following experimental workflow is proposed to systematically investigate the apoptotic pathway induced by this compound.
Assessment of Apoptosis Induction
Objective: To confirm that this compound induces apoptosis and determine its dose- and time-dependent effects.
Methodology:
-
Cell Culture: Culture a relevant cancer cell line (e.g., HeLa, Jurkat, or a cell line where this compound has shown cytotoxicity) in appropriate media.
-
Treatment: Treat cells with varying concentrations of this compound for different time points (e.g., 0, 6, 12, 24, 48 hours).
-
Apoptosis Assays:
-
Annexin V/Propidium Iodide (PI) Staining: Use flow cytometry to quantify the percentage of apoptotic (Annexin V-positive, PI-negative) and necrotic (Annexin V-positive, PI-positive) cells.
-
TUNEL Assay: Detect DNA fragmentation, a hallmark of late-stage apoptosis, using fluorescence microscopy or flow cytometry.[2]
-
Morphological Analysis: Observe characteristic apoptotic morphology (cell shrinkage, membrane blebbing, chromatin condensation) using phase-contrast or fluorescence microscopy after staining with a nuclear dye like DAPI or Hoechst 33342.
-
Investigation of the Intrinsic (Mitochondrial) Pathway
Objective: To determine if this compound triggers the mitochondrial pathway of apoptosis.
Methodology:
-
Mitochondrial Membrane Potential (ΔΨm) Assay: [11][12][13]
-
Treat cells with this compound.
-
Stain with a potentiometric dye such as JC-1, TMRE, or TMRM.
-
Analyze the fluorescence shift (for JC-1) or intensity change (for TMRE/TMRM) using flow cytometry or a fluorescence plate reader. A decrease in ΔΨm is indicative of mitochondrial depolarization.
-
-
Cytochrome c Release Assay:
-
Treat cells with this compound.
-
Fractionate the cells to separate the mitochondrial and cytosolic components.
-
Perform Western blotting to detect the presence of cytochrome c in the cytosolic fraction. An increase in cytosolic cytochrome c indicates its release from the mitochondria.[14]
-
-
Bcl-2 Family Protein Expression Analysis:
Investigation of the Extrinsic (Death Receptor) Pathway
Objective: To determine if this compound activates the death receptor pathway.
Methodology:
-
Death Receptor Expression Analysis:
-
Treat cells with this compound.
-
Analyze the cell surface expression of death receptors (e.g., Fas, DR4, DR5) using flow cytometry with specific antibodies.
-
-
Caspase-8 Activation Assay:
-
Treat cells with this compound.
-
Measure caspase-8 activity using a colorimetric or fluorometric substrate-based assay.
-
Alternatively, detect the cleaved (active) form of caspase-8 by Western blotting.[10]
-
Analysis of Caspase Activation Cascade
Objective: To identify the specific caspases involved in this compound-induced apoptosis.
Methodology:
-
Caspase Activity Assays:
-
Treat cells with this compound.
-
Measure the activity of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7) using specific substrate-based assays.[16]
-
-
Western Blotting for Caspase Cleavage:
-
Treat cells with this compound.
-
Perform Western blotting to detect the cleaved (active) forms of caspases-3, -7, -8, and -9, as well as the cleavage of PARP, a substrate of activated caspase-3.
-
Data Presentation
All quantitative data should be summarized in tables for clear comparison. An example is provided below.
Table 1: Effect of this compound on Apoptosis Induction and Caspase Activation in [Cell Line]
| Treatment | % Apoptotic Cells (Annexin V+/PI-) | ΔΨm (% of Control) | Relative Caspase-3 Activity | Relative Caspase-8 Activity | Relative Caspase-9 Activity |
| Control | 100 | 1.0 | 1.0 | 1.0 | |
| This compound (X µM) | |||||
| This compound (Y µM) | |||||
| Positive Control |
Visualizing the Pathways and Workflows
By following this comprehensive guide, researchers can systematically and rigorously confirm the apoptotic pathway induced by this compound, contributing valuable knowledge to the field of cancer biology and aiding in the development of novel therapeutic strategies.
References
- 1. arccarticles.s3.amazonaws.com [arccarticles.s3.amazonaws.com]
- 2. Streptomyces sp. MUM256: A Source for Apoptosis Inducing and Cell Cycle-Arresting Bioactive Compounds against Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Streptomyces Bioactive Metabolites Prevent Liver Cancer through Apoptosis, Inhibiting Oxidative Stress and Inflammatory Markers in Diethylnitrosamine-Induced Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leptomycin B-induced apoptosis is mediated through caspase activation and down-regulation of Mcl-1 and XIAP expression, but not through the generation of ROS in U937 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Messengers of cell death: apoptotic signaling in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Death Receptor Pathway of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Death Receptor Signaling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sartorius.com [sartorius.com]
- 13. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Leptofuranin C and its Analogs: A Comparative Analysis
Currently, there is a notable absence of publicly available scientific literature detailing the in vivo efficacy of Leptofuranin C or its analogs (Leptofuranin A, B, and D). Research to date has primarily focused on the isolation, structural characterization, and initial in vitro biological activities of this novel family of antitumor antibiotics. Therefore, a direct comparison of their in vivo performance is not yet possible.
This guide will summarize the known biological activities of the Leptofuranin family based on existing research and provide a framework for the experimental approaches typically used to determine in vivo efficacy for such compounds.
Introduction to Leptofuranins
Leptofuranins A, B, C, and D are a group of novel compounds isolated from the actinomycete Streptomyces tanashiensis.[1] Structurally, they are related to the leptomycin family and are characterized by the presence of a tetrahydrofuran ring.[2] The discovery of Leptofuranins was the result of a screening program for antitumor antibiotics that specifically targeted cells with an inactivated retinoblastoma protein (pRB), a common feature in many human cancers.[1]
In Vitro Biological Activity
Initial biological studies have revealed that Leptofuranins exhibit promising antitumor properties in vitro. The key findings from these studies are:
-
Selective Cytotoxicity: Leptofuranins have been shown to induce apoptotic cell death in tumor cells and in cells transformed with the adenovirus E1A gene.[1]
-
Growth Arrest in Normal Cells: In contrast to their effect on tumor cells, Leptofuranins were found to arrest the growth of normal cells.[1]
This differential activity suggests a potential therapeutic window, a desirable characteristic for anticancer agents. However, these findings are preliminary and require validation through in vivo studies.
Future Directions: Evaluating In Vivo Efficacy
To assess the therapeutic potential of this compound and its analogs, comprehensive in vivo studies are the necessary next step. The following experimental protocols and data comparisons are standard in the field for evaluating the efficacy of novel antitumor compounds.
Table 1: Key Parameters for In Vivo Efficacy Comparison of Anticancer Agents.
| Parameter | Description | Typical Measurement | Importance |
| Tumor Growth Inhibition (TGI) | The percentage reduction in tumor volume or weight in treated animals compared to a control group. | Tumor volume measured by calipers; tumor weight at study endpoint. | Primary indicator of antitumor activity. |
| Tumor Growth Delay (TGD) | The difference in the time it takes for tumors in the treated group to reach a predetermined size compared to the control group. | Days to reach a specific tumor volume. | Measures the cytostatic or cytotoxic effect of the compound over time. |
| Survival Analysis | The effect of the treatment on the overall survival of the tumor-bearing animals. | Median survival time; Kaplan-Meier survival curves. | A critical endpoint for assessing therapeutic benefit. |
| Toxicity Assessment | Evaluation of adverse effects of the compound on the host. | Body weight changes, clinical signs of distress, hematology, and clinical chemistry. | Determines the safety and tolerability of the treatment. |
| Pharmacokinetics (PK) | The study of the absorption, distribution, metabolism, and excretion (ADME) of the compound in the body. | Plasma concentration over time (AUC, Cmax, t1/2). | Informs dosing schedules and bioavailability. |
| Pharmacodynamics (PD) | The study of the biochemical and physiological effects of the compound on the body, including its mechanism of action in the tumor. | Biomarker analysis in tumor and surrogate tissues. | Confirms target engagement and mechanism of action in vivo. |
Experimental Protocols
A typical experimental workflow to determine the in vivo efficacy of a novel compound like this compound would involve the following steps:
-
Animal Model Selection: The choice of an appropriate animal model is crucial. For antitumor studies, this often involves xenograft models, where human cancer cell lines are implanted into immunocompromised mice, or syngeneic models, where mouse tumor cells are implanted into immunocompetent mice of the same strain.
-
Dosing and Administration: The compound is administered to the animals through a relevant route (e.g., oral, intravenous, intraperitoneal). A dose-response study is often conducted to determine the optimal therapeutic dose and to identify the maximum tolerated dose (MTD).
-
Treatment Schedule: Treatment can be administered daily, several times a week, or in cycles, depending on the compound's pharmacokinetic profile and toxicity.
-
Monitoring and Data Collection: Animals are monitored regularly for tumor growth, body weight changes, and any signs of toxicity. Tumor volume is typically measured with calipers.
-
Endpoint Analysis: The study may be concluded when tumors in the control group reach a certain size, or it may continue to assess survival. At the endpoint, tumors and major organs are often collected for histological and biomarker analysis.
Visualizing the Path Forward
While specific signaling pathways for Leptofuranins are yet to be elucidated, the following diagrams illustrate the general workflow for natural product drug discovery and the observed in vitro effects of Leptofuranins.
Figure 1. A simplified workflow for natural product drug discovery, highlighting the current stage of Leptofuranin research (preceding in vivo studies).
Figure 2. The observed differential effects of Leptofuranins on tumor cells versus normal cells in vitro.
Conclusion
The Leptofuranin family of natural products represents a promising new avenue for antitumor drug discovery. The initial in vitro data demonstrating selective cytotoxicity towards tumor cells is encouraging. However, the critical next step of in vivo efficacy and toxicity studies is required to determine if this early promise translates into a viable therapeutic strategy. Researchers, scientists, and drug development professionals should monitor future publications for data from such studies to fully assess the potential of this compound and its analogs.
References
- 1. Studies on new antitumor antibiotics, leptofuranins A, B, C and D.I. Taxonomy, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on new antitumor antibiotics, leptofuranins A, B, C and D II. Physiocochemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of Biomarkers for Leptofuranin C Sensitivity: A Comparative Guide
Initial searches for specific biomarkers for Leptofuranin C sensitivity, its detailed mechanism of action, and comparative experimental data have yielded limited publicly available information. Discovered as a potential antitumor antibiotic, this compound has been shown to induce apoptotic cell death in tumor cells, particularly those with inactivated retinoblastoma protein (pRB).[1] However, a comprehensive validation of specific biomarkers for predicting sensitivity to this compound is not yet extensively documented in the available literature.
This guide, therefore, provides a comparative framework for the validation of biomarkers for sensitivity to targeted anticancer agents, using the initial findings on this compound as a conceptual starting point. The principles and methodologies outlined here are broadly applicable to the validation of biomarkers for novel therapeutic compounds.
Hypothetical Biomarkers for this compound Sensitivity
Given that this compound was identified through its activity against pRB-inactivated cells, the status of the RB pathway is a primary hypothetical biomarker.[1]
| Biomarker Category | Potential Biomarker | Rationale |
| Pathway Status | Inactivation of Retinoblastoma (RB) pathway | This compound was discovered in a screen using pRB-inactivated cells, suggesting a synthetic lethal interaction. |
| Gene Expression | Upregulation of E2F target genes | pRB inactivation leads to uncontrolled E2F activity and transcription of genes involved in cell cycle progression. |
| Protein Expression | Low or absent pRB expression | Direct measure of the inactive status of the RB pathway. |
| Proliferation Markers | High Ki-67 expression | Indicates a high proliferative rate, often associated with pRB pathway dysregulation. |
Experimental Protocols for Biomarker Validation
The validation of the above biomarkers would require a series of well-defined experiments to establish a robust correlation between the biomarker and the therapeutic response to this compound.
Cell Line Screening and IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of cancer cell lines with varying RB pathway status.
Methodology:
-
Cell Culture: A diverse panel of cancer cell lines with known RB pathway status (both RB-proficient and RB-deficient) are cultured under standard conditions.
-
Drug Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for 72 hours.
-
Viability Assay: Cell viability is assessed using a commercial assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Biomarker Expression Analysis
Objective: To correlate the expression of the putative biomarkers with the sensitivity to this compound.
Methodology:
-
Western Blotting: Protein lysates from the cell line panel are subjected to Western blotting to determine the expression levels of pRB and downstream targets.
-
Immunohistochemistry (IHC): Formalin-fixed, paraffin-embedded (FFPE) cell pellets or tumor tissues are stained for pRB and Ki-67 to assess protein expression and localization.
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from the cell lines, and the expression of E2F target genes is quantified by qRT-PCR.
In Vivo Xenograft Studies
Objective: To validate the correlation between biomarkers and this compound sensitivity in an in vivo setting.
Methodology:
-
Tumor Implantation: RB-proficient and RB-deficient cancer cell lines are implanted subcutaneously into immunocompromised mice.
-
Drug Administration: Once tumors are established, mice are treated with this compound or a vehicle control.
-
Tumor Growth Monitoring: Tumor volume is measured regularly to assess the treatment response.
-
Biomarker Analysis: At the end of the study, tumors are excised for biomarker analysis by IHC and Western blotting.
Data Presentation
The quantitative data from these experiments would be summarized in tables for easy comparison.
Table 1: In Vitro Sensitivity of Cancer Cell Lines to this compound
| Cell Line | RB Status | pRB Expression (Relative Units) | E2F Target Gene Expression (Fold Change) | IC50 (µM) |
| Cell Line A | Deficient | 0.1 | 10.2 | 0.5 |
| Cell Line B | Proficient | 1.0 | 1.0 | 15.0 |
| Cell Line C | Deficient | 0.2 | 8.5 | 0.8 |
| Cell Line D | Proficient | 0.9 | 1.2 | 20.5 |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | RB Status | Treatment Group | Tumor Growth Inhibition (%) | Change in Biomarker Expression |
| Model A (RB-deficient) | Deficient | This compound | 85 | Decreased Ki-67 |
| Model B (RB-proficient) | Proficient | This compound | 15 | No significant change |
| Model A (RB-deficient) | Vehicle | 0 | - | |
| Model B (RB-proficient) | Vehicle | 0 | - |
Visualizing the Validation Workflow and Underlying Biology
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and the experimental workflow for biomarker validation.
Caption: Hypothetical signaling pathway illustrating the role of pRB in cell cycle control and the proposed mechanism of this compound-induced apoptosis in pRB-deficient cells.
References
Safety Operating Guide
Proper Disposal of Leptofuranin C: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of Leptofuranin C based on general knowledge of furan-containing compounds. As no specific Safety Data Sheet (SDS) for this compound is readily available, this information should be used as a starting point. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all local, state, and federal regulations.
Essential Safety and Logistical Information
This compound is a member of the furan family of chemical compounds. While specific toxicological and reactivity data for this compound are not widely available, the structural similarity to other furan derivatives necessitates a cautious approach to its handling and disposal. Furan and its derivatives are often flammable, can be toxic, and may form explosive peroxides upon prolonged storage or exposure to air.[1][2][3][4] Therefore, this compound should be treated as a hazardous substance.
Immediate Safety and Handling Precautions
Before handling this compound for disposal, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood. The use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are essential to protect against splashes.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.
-
Body Protection: A flame-retardant laboratory coat should be worn.
In Case of Accidental Exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Quantitative Data Summary
Due to the absence of a specific SDS for this compound, the following table summarizes the likely hazards based on the properties of structurally similar furan-containing compounds. This information should be used for initial risk assessment and planning.
| Property | Inferred Value/Information | Source/Analogy |
| Physical State | Likely a solid or oil at room temperature. | Based on other known Leptofuranins. |
| Flammability | Assumed to be a flammable solid or liquid. | General property of furan derivatives.[1][4] |
| Toxicity | Potential toxicant; handle with caution. | Analogy with furan and its derivatives.[1] |
| Reactivity | May form explosive peroxides upon storage. | Common characteristic of furan compounds.[1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in maintaining laboratory safety and environmental compliance. The following protocol outlines the necessary steps for its safe disposal as hazardous waste.
-
Waste Identification and Classification:
-
Treat all this compound waste as hazardous chemical waste.
-
Consult your institution's EHS department to confirm the appropriate waste codes and classifications.
-
-
Waste Segregation:
-
Crucially, do not mix this compound waste with other waste streams. Keep it segregated from aqueous waste, solid non-hazardous waste, and other organic solvents unless explicitly permitted by your EHS-approved procedures.
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must have a secure screw-top cap.
-
Clearly label the container with the words "Hazardous Waste ," the full chemical name "This compound ," and a clear description of its potential hazards (e.g., "Flammable," "Toxic," "Potential Peroxide Former").
-
-
Waste Accumulation in a Satellite Accumulation Area (SAA):
-
Store the waste container in a designated SAA within your laboratory.
-
The SAA must be a secondary containment bin to prevent the spread of any potential spills.
-
Keep the waste container securely closed at all times, except when adding waste.
-
-
Request for Pickup and Disposal:
-
Once the waste container is full or is otherwise ready for disposal, submit a chemical waste pickup request to your institution's EHS department.
-
Follow the specific procedures outlined by your EHS for waste manifests and scheduling pickups.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
